GC376 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H31N3NaO8S+ |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/t15?,16-,17-,20?;/m0./s1 |
InChI Key |
BSPJDKCMFIPBAW-JPBGFCRCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: A Promising Broad-Spectrum Antiviral
An in-depth technical guide to the discovery and development of the antiviral compound GC376, a potent inhibitor of the coronavirus main protease.
GC376 is a broad-spectrum, preclinical dipeptide-based protease inhibitor that has emerged as a significant candidate in the fight against coronaviruses.[1] Initially developed for feline infectious peritonitis (FIP), a fatal coronavirus disease in cats, its potent mechanism of action has led to its investigation as a potential therapeutic for human coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19.[1][2] GC376 functions as a prodrug of the active aldehyde compound, GC373.[1][2][3][4] It targets the highly conserved main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5][6] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GC376 for both veterinary and human applications.
Discovery and Chemical Origins
The development of GC376 originated from research into inhibitors for the norovirus 3C protease.[4] Scientists synthesized a series of functionalized dipeptide and tripeptide aldehyde transition state inhibitors designed to block this key viral enzyme.[4] Among these, the dipeptidyl aldehyde GC373 proved effective. GC376 was subsequently developed by reacting GC373 with sodium bisulfite (NaHSO3), creating a more stable bisulfite adduct.[4]
This modification serves a dual purpose: it enhances the compound's stability and solubility while acting as a prodrug.[2][3][7] Upon administration, GC376 is designed to convert back to its active aldehyde form, GC373, which can then exert its inhibitory effect on the target protease.[3][4][7] This structure-guided design was later adapted to combat coronaviruses like MERS-CoV, given the structural similarities among viral proteases.[8][9][10] In 2018, Anivive Lifesciences licensed the worldwide patent rights to GC376 from Kansas State University to develop it for therapeutic uses.[2][11][12]
Mechanism of Action: Halting Viral Replication
The antiviral activity of GC376 stems from its potent inhibition of the coronavirus main protease (Mpro or 3CLpro).[1] This enzyme plays a critical role in the viral life cycle by cleaving large polyproteins (pp1a and pp1ab) translated from the viral RNA into functional, individual proteins required for viral replication and transcription.[1][5]
Upon administration, the prodrug GC376 converts to the active aldehyde GC373.[2] The aldehyde "warhead" of GC373 then forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[2][13] This binding event blocks the enzyme's function, preventing the processing of the viral polyproteins and effectively halting the replication machinery.[3][6] The Mpro active site is highly conserved across a wide range of coronaviruses, which explains the broad-spectrum activity of GC376 against viruses like FIPV, SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][14]
Preclinical Development
Feline Infectious Peritonitis (FIP)
GC376 first demonstrated significant therapeutic promise in the treatment of Feline Infectious Peritonitis (FIP), a previously untreatable and fatal disease in cats caused by a feline coronavirus (FCoV).
-
Initial Studies: Early in vitro research confirmed that GC376 was highly active against FIPV.[15] Subsequent experimental studies in cats infected with FIPV showed that treatment with GC376 could reverse the progression of the disease, leading to a rapid improvement in condition and full recovery in many cases.[3][4][15]
-
Field Trial: A pivotal field study was conducted on client-owned cats with naturally occurring FIP. The trial demonstrated that GC376 was effective and well-tolerated, with 19 out of 20 cats showing rapid remission of clinical signs within two weeks of starting treatment.[16] The study concluded that GC376 showed great promise, especially for cats with non-neurologic forms of FIP, and paved the way for targeted antiviral drug therapy for the disease.[16][17] However, side effects such as transient stinging at injection sites and abnormal eruption of permanent teeth in juvenile cats were noted.[1]
Human Coronaviruses (including SARS-CoV-2)
The success of GC376 in treating FIP, combined with its broad-spectrum activity, made it a prime candidate for repurposing against human coronaviruses.
-
In Vitro Efficacy: Laboratory studies confirmed that GC376 and its active form GC373 are potent inhibitors of the Mpro from SARS-CoV, MERS-CoV, and SARS-CoV-2.[1] The compound effectively blocks viral replication in cell cultures with a high therapeutic index.[1][18]
-
In Vivo Mouse Models: The efficacy of GC376 against SARS-CoV-2 was evaluated in vivo using the K18-hACE2 transgenic mouse model, which is susceptible to severe COVID-19.[5][19] While the treatment did not significantly improve overall clinical symptoms or survival rates, it led to positive virological and pathological outcomes.[5][19] Specifically, GC376-treated mice showed milder tissue lesions, reduced inflammation, and significantly lower viral loads, particularly a 5-log reduction in the brain.[5][20] These findings support GC376 as a promising lead candidate for further development to treat SARS-CoV-2 infections.[5][19][20][21]
-
Regulatory Steps: Based on promising preclinical data, Anivive Lifesciences filed a pre-Investigational New Drug (pIND) request with the U.S. Food and Drug Administration (FDA) to explore the use of GC376 for treating COVID-19 in humans.[11][18]
Quantitative Data
Table 1: In Vitro Activity of GC376 Against Coronaviruses
| Virus | Assay Type | Cell Line | Measurement | Value | Reference |
| SARS-CoV-2 | Cytopathic Effect | Vero E6 | EC50 | 3.37 µM | [1] |
| SARS-CoV-2 | Mpro Inhibition | - | IC50 | 0.03–0.16 µM | [14] |
| SARS-CoV-2 | Cytopathic Effect | - | CC50 | > 100 µM | [14] |
| FIPV | Mpro Inhibition | - | IC50 | Sub-micromolar | [3] |
| PEDV | Mpro Inhibition | - | IC50 | 0.49 to 4.35 µM | [10] |
| Human CoV-NL63 | Antiviral Assay | LLC-MK2 | EC50 | < 3 µM | [22] |
| Human CoV-229E | Antiviral Assay | Huh7 | EC50 | < 3 µM | [22] |
| Human CoV-OC43 | Antiviral Assay | HCT-8 | EC50 | < 3 µM | [22] |
Table 2: Pharmacokinetic Parameters of GC376 in Mice
| Parameter | Value (Mean ± SD) | Unit |
| Administration Route | Intramuscular (i.m.) | - |
| Dose | 111 | mg/kg |
| Tmax (Time to peak plasma level) | 0.22 ± 0.07 | h |
| Data from a study in SPF BALB/c mice.[23] |
Experimental Protocols
Protocol: In Vitro Plaque Reduction Assay
This protocol is a generalized representation of methods used to evaluate the antiviral efficacy of compounds like GC376.
-
Cell Seeding: Vero E6 cells are seeded into 6-well plates and grown to form a confluent monolayer.
-
Virus Preparation: A stock of SARS-CoV-2 is serially diluted in a serum-free medium.
-
Infection: The cell culture medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS). The cells are then inoculated with the diluted virus and incubated for 1 hour to allow for viral adsorption.
-
Compound Treatment: Following incubation, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., containing 2% carboxymethylcellulose) mixed with varying concentrations of GC376.
-
Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2 to allow for plaque formation.
-
Plaque Visualization and Counting: After incubation, the overlay medium is removed. The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The plaques (zones of cell death) are then counted.
-
Data Analysis: The EC50 value (the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control) is calculated using dose-response curve analysis.[1]
Protocol: In Vivo Efficacy in K18-hACE2 Mouse Model
This protocol outlines the key steps in the in vivo studies evaluating GC376 against SARS-CoV-2.[5][21]
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are used.
-
Group Allocation: Mice are randomly allocated into groups: mock-challenged + vehicle, mock-challenged + GC376, SARS-CoV-2 challenged + vehicle, and SARS-CoV-2 challenged + GC376.
-
Virus Challenge: Mice in the challenge groups are intranasally inoculated with a specific dose of SARS-CoV-2 (e.g., 1x10³ or 1x10⁵ TCID50/mouse). Mock-challenged groups receive PBS.
-
Treatment Regimen: Treatment with GC376 (e.g., 40mg/kg/day, split into two daily intraperitoneal injections) or a vehicle control begins at a specified time post-infection (e.g., 24 hours). Treatment continues for a set duration (e.g., 7 days).
-
Monitoring: All mice are monitored daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture or activity.
-
Endpoint Analysis: Subsets of mice are euthanized at specific time points (e.g., 2 and 5 days post-challenge). Tissues (lungs, brain, etc.) are collected for analysis.
-
Outcome Measures:
-
Viral Load: Viral RNA levels in tissues are quantified using RT-qPCR.
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammation.
-
Immunohistochemistry: Viral antigen presence in tissues is detected.
-
Survival: A portion of the animals is monitored for the full study duration to assess overall survival.
-
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 5. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 7. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 11. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fipcaregroup.com [fipcaregroup.com]
- 18. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]
- 19. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure of GC376 sodium
An In-depth Technical Guide on the Chemical Structure and Activity of GC376 Sodium
Core Chemical Identity
GC376 is a broad-spectrum antiviral compound investigated for its therapeutic potential against various viruses, particularly coronaviruses.[1] It is a dipeptide-based protease inhibitor that functions as a prodrug.[2] The active form, GC373, is an aldehyde, while GC376 is its bisulfite adduct, which enhances stability and solubility.[1][2]
Chemical Name (IUPAC): sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate[1][3]
Molecular Formula: C₂₁H₃₀N₃NaO₈S[1][4]
Molar Mass: 507.53 g·mol⁻¹[1]
Chemical Identifiers:
-
PubChem CID: 71481119[1]
-
SMILES: CC(C)C--INVALID-LINK--C(O)S(=O)(=O)[O-]">C@@HNC(=O)OCC2=CC=CC=C2.[Na+][1]
-
InChI Key: BSPJDKCMFIPBAW-JPBGFCRCSA-M[1]
Mechanism of Action
GC376 functions as a prodrug that, upon administration, converts to its active aldehyde form, GC373.[2] This active compound is a potent inhibitor of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro).[5][6] Mpro is a cysteine protease essential for viral replication; it cleaves viral polyproteins into functional proteins required to assemble new virions.[5][7] GC373 covalently binds to the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site, forming a hemithioacetal.[2][8] This binding blocks the protease's activity, thereby halting the viral replication cycle.[1][5]
Quantitative Antiviral Activity Data
The inhibitory activity of GC376 has been quantified against a range of viruses, primarily coronaviruses. The data below summarizes key findings from various in vitro and cell-based assays.
Table 1: In Vitro Enzyme Inhibition (IC₅₀)
Half-maximal inhibitory concentration against purified viral Mpro/3CLpro.
| Virus Target | IC₅₀ Value (µM) | Assay Type | Reference |
| SARS-CoV-2 Mpro | 0.89 | FRET | [8] |
| Feline Infectious Peritonitis Virus (FIPV) 3CLpro | 0.72 | FRET | [8] |
| MERS-CoV 3CLpro | 1.56 | FRET | [8] |
| SARS-CoV 3CLpro | 4.35 | FRET | [8] |
| Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro | 1.11 | FRET | [6][8] |
| Transmissible Gastroenteritis Virus (TGEV) 3CLpro | 0.82 | FRET | [8] |
| Norovirus (NV) 3CLpro | ~0.15 | Enzyme Assay | [9] |
| Poliovirus (PV) 3Cpro | 1.77 | Enzyme Assay | [10] |
| Human Rhinovirus (HRV) 3Cpro | 0.2 | Enzyme Assay | [10] |
Table 2: Cell-Based Antiviral Efficacy (EC₅₀)
Half-maximal effective concentration in inhibiting viral replication in cell culture.
| Virus | EC₅₀ Value (µM) | Cell Line | Reference |
| SARS-CoV-2 | 2.19 - 3.37 | Vero / Vero E6 | [11][12] |
| Feline Infectious Peritonitis Virus (FIPV) | 0.2 | CRFK Cells | [9] |
| Transmissible Gastroenteritis Virus (TGEV) | 0.15 | ST Cells | [9] |
Table 3: Binding Affinity and Cytotoxicity
Measurement of direct binding to the target enzyme and effect on host cells.
| Parameter | Virus Target | Value | Method / Cell Line | Reference |
| KD | SARS-CoV-2 Mpro | 1.6 µM | ITC | [8] |
| Kᵢ | SARS-CoV-2 Mpro | 40 nM | Enzyme Kinetics | [2] |
| Kᵢ | SARS-CoV Mpro | 20 nM | Enzyme Kinetics | [2] |
| Kᵢ | FIPV Mpro | 2.1 nM | Enzyme Kinetics | [2] |
| CC₅₀ | Various | >100 µM | Vero Cells | [11] |
| Therapeutic Index | SARS-CoV-2 | >200 | Vero E6 Cells | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to characterize GC376.
In Vitro Protease Inhibition Assay (FRET-based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified protease using a substrate with a fluorescence resonance energy transfer (FRET) pair.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of GC376 (e.g., 10 mM in DMSO) and create serial dilutions to achieve final assay concentrations (e.g., 0.01 to 50 µM).[9]
-
Dilute purified recombinant 3CLpro to a working concentration in an appropriate assay buffer.
-
Prepare a FRET-based peptide substrate specific to the protease.
-
-
Enzyme-Inhibitor Incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each GC376 concentration relative to a no-inhibitor control (DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Antiviral Assay (Cytopathic Effect)
This assay measures the ability of a compound to protect host cells from virus-induced death or cytopathic effect (CPE).
Protocol:
-
Cell Seeding:
-
Infection and Treatment:
-
Incubation and Observation:
-
Data Analysis:
-
Determine the drug concentration that protects 50% of the cells from viral CPE to calculate the EC₅₀ value.
-
Simultaneously, run a parallel assay on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) of the drug.
-
In Vivo Efficacy Study (K18-hACE2 Mouse Model)
This protocol evaluates the in vivo therapeutic efficacy of GC376 against SARS-CoV-2 in a transgenic mouse model that expresses the human ACE2 receptor.[7][14]
Protocol:
-
Animal Acclimatization and Grouping:
-
Viral Challenge:
-
Challenge mice intranasally with a defined dose of SARS-CoV-2 (e.g., 1x10³ TCID₅₀/mouse).[7] Mock-challenged groups receive a sterile vehicle.
-
-
Drug Administration:
-
Monitoring and Endpoint Collection:
-
Monitor the mice daily for clinical signs of disease, including weight loss, reduced activity, and changes in physical appearance.[7]
-
At the study endpoint (or upon reaching humane endpoints), euthanize the animals.
-
Collect tissues (e.g., lungs, brain) for viral load quantification (via qPCR or TCID₅₀ assay) and histopathological analysis.[14]
-
-
Data Analysis:
-
Compare survival curves, body weight changes, and viral titers between the GC-376 treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).[7]
-
Inhibitor Reversibility Assay (Dialysis)
This method determines whether an inhibitor binds reversibly or irreversibly to its target enzyme by attempting to restore enzyme activity after inhibitor removal.[15]
Protocol:
-
Enzyme Inhibition:
-
Dialysis:
-
Place the enzyme-inhibitor mixture into a dialysis bag with an appropriate molecular weight cutoff (MWCO), such as 6–8 kDa.[15]
-
Dialyze the sample against a large volume (e.g., 2 L) of buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl).[15]
-
Change the dialysis buffer periodically (e.g., every 24 hours) to ensure complete removal of the unbound inhibitor.[15]
-
-
Activity Measurement:
-
At various time points during dialysis, remove an aliquot of the enzyme from the dialysis bag.
-
Measure the enzymatic activity of the aliquot using a standard activity assay (e.g., FRET assay as described in 4.1).
-
-
Data Analysis:
-
Compare the recovered enzyme activity to that of a control enzyme sample that was dialyzed without the inhibitor. A significant restoration of activity indicates reversible binding.[15]
-
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 3. This compound | C21H31N3NaO8S+ | CID 131953216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GC376 (sodium salt) - Angiogenesis - CAT N°: 31469 [bertin-bioreagent.com]
- 11. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 14. news-medical.net [news-medical.net]
- 15. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of GC376 as a Protease Inhibitor
GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of viruses, particularly coronaviruses.[1][2] It functions as a competitive, covalent inhibitor of the viral main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication.[3][4][5] This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: From Prodrug to Covalent Inhibition
GC376 is administered as a dipeptidyl aldehyde bisulfite adduct, which is a prodrug form.[4][6][7] This design enhances the compound's solubility and stability.[6] Under physiological conditions, the bisulfite group is readily removed, converting GC376 into its active aldehyde form, GC373.[4][6][7]
The active GC373 molecule then targets the catalytic dyad (Cysteine-Histidine) within the active site of the viral 3CLpro.[5] The mechanism proceeds as follows:
-
Prodrug Conversion: The inactive GC376 bisulfite adduct reverts to the active GC373 aldehyde in the body.[4][6]
-
Target Binding: GC373, mimicking the viral polyprotein substrate, fits into the substrate-binding pocket of the 3CLpro.[8][9] The glutamine surrogate ring of the inhibitor occupies the S1 pocket, while the leucine side chain fits into the hydrophobic S2 pocket.[8]
-
Covalent Modification: The aldehyde "warhead" of GC373 forms a reversible covalent bond with the nucleophilic thiol group of the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro).[6][8][9]
-
Hemithioacetal Formation: This covalent interaction results in the formation of a stable hemithioacetal, which effectively blocks the protease's catalytic activity.[4][9]
-
Inhibition of Polyprotein Processing: With its active site blocked, the 3CLpro is unable to cleave the viral polyproteins into functional non-structural proteins (nsps) that are required for assembling the viral replication and transcription complex.[1][10] This cessation of viral protein processing ultimately halts viral replication.[3][4]
Recent studies have also suggested a dual mechanism of action for GC376, where it not only inhibits the viral Mpro but can also inhibit the host's cathepsin L, a protease involved in viral entry into the host cell.[11][12]
Quantitative Data: Inhibitory Potency
The inhibitory activity of GC376 has been quantified against 3CL proteases from various coronaviruses. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for its potency.
| Virus | Protease Target | Assay Type | IC50 (µM) | Ki (nM) | Reference(s) |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro (3CLpro) | FRET | 0.72 | 2.1 | [3][9] |
| SARS-CoV-2 | Mpro (3CLpro) | FRET | 0.17 - 0.89 | 40 | [3][5][9] |
| SARS-CoV | Mpro (3CLpro) | FRET | 4.35 | 20 | [3][9] |
| MERS-CoV | Mpro (3CLpro) | FRET | 1.56 | - | [9] |
| Transmissible Gastroenteritis Virus (TGEV) | Mpro (3CLpro) | FRET | 0.82 | - | [9] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Mpro (3CLpro) | FRET | 1.11 | - | [9] |
Experimental Protocols
FRET-Based Protease Cleavage Assay (for IC50/Ki Determination)
This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorescently labeled peptide substrate.
Materials:
-
Enzyme: Recombinant, purified 3CLpro (e.g., FIPV Mpro or SARS-CoV-2 Mpro).
-
FRET Substrate: Synthetic peptide containing the 3CLpro cleavage sequence, flanked by a fluorophore (e.g., Abz) and a quencher (e.g., Tyr(NO2)). A common substrate is Abz-SVTLQ↓SG-Tyr(NO2)-R.[3][4]
-
Inhibitor: GC376 dissolved in DMSO.
-
Instrumentation: Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm).[3][4]
Methodology:
-
For Ki Determination:
-
Pre-incubate a fixed concentration of 3CLpro (e.g., 50 nM) with varying concentrations of GC376 (e.g., 0.01–0.4 µM) for 10 minutes at 37°C in a 96-well plate.[3][4]
-
Initiate the reaction by adding a range of FRET substrate concentrations (e.g., 1–500 μM).[3][4]
-
Monitor the increase in fluorescence over time (e.g., 7 minutes) at 37°C.[3][4]
-
Analyze kinetic data using Lineweaver-Burk plots and secondary plots to determine the Ki value, indicating competitive inhibition.[13]
-
-
For IC50 Determination:
-
Incubate a fixed concentration of 3CLpro (e.g., 100 nM) with a serial dilution of GC376 (e.g., 0.25 nM–100 µM).[3][4]
-
Start the reaction by adding a fixed concentration of the FRET substrate (e.g., 40 µM).[3][4]
-
Monitor the fluorescence signal for a set period.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[3][4]
-
Cell-Based Mpro Autodigestion Assay
This BSL-1 compatible assay evaluates inhibitor efficacy by monitoring the self-cleavage of a specially designed Mpro fusion protein within mammalian cells.[14][15]
Materials:
-
Plasmids: Expression plasmids for a fusion protein (e.g., GST-Mpro-HA) and a protease-deficient mutant (e.g., GST-Mpro-C145A-HA) as a control.[14][15]
-
Inhibitor: GC376.
-
Reagents: Transfection reagents, cell culture media, lysis buffer.
-
Instrumentation: SDS-PAGE and Western Blotting equipment.
Methodology:
-
Transfection: Co-transfect HEK293 cells with plasmids expressing the wild-type GST-Mpro-HA and the mutant GST-Mpro-C145A-HA.[15]
-
Inhibitor Treatment: After 6-8 hours, replace the culture medium and treat the cells with varying concentrations of GC376 for 16-18 hours.[15]
-
Cell Lysis: Prepare cell lysates from the treated cells.
-
Analysis: Analyze the protein levels of the full-length fusion protein and its cleavage products via SDS-PAGE and immunoblotting using antibodies against the tags (e.g., anti-GST or anti-HA).
-
Interpretation: In the absence of an effective inhibitor, the wild-type Mpro will autodigest, leading to a decrease in the full-length protein band. Effective inhibition by GC376 will prevent this autodigestion, preserving the full-length protein band, similar to the protease-deficient mutant control.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Biosafety Level 1 Cellular Assay for Identifying Small-Molecule Antivirals Targeting the Main Protease of SARS-CoV-2: Evaluation of Cellular Activity of GC376, Boceprevir, Carmofur, Ebselen, and Selenoneine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GC376 Sodium: A Technical Guide to its Synthesis, Chemical Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC376 sodium is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of viruses, most notably coronaviruses. As a prodrug of the aldehyde inhibitor GC373, it targets the viral main protease (Mpro), also known as 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical and physical properties, and a detailed examination of its mechanism of action and antiviral activity. Experimental protocols for its synthesis and evaluation are also presented to support further research and development efforts in the scientific community.
Introduction
The emergence of novel viral threats necessitates the development of effective broad-spectrum antiviral therapeutics. GC376 has emerged as a promising candidate, initially developed for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats.[1] Its mechanism of action, targeting the highly conserved main protease (Mpro) of coronaviruses, suggests its potential for wider applications, including against human coronaviruses like SARS-CoV-2.[1][2]
GC376 is the sodium bisulfite adduct of the active aldehyde compound, GC373. This modification enhances the compound's stability and solubility, making it a more viable candidate for pharmaceutical development.[3] In biological systems, GC376 is believed to convert to the active aldehyde form, GC373, which then covalently binds to the catalytic cysteine residue in the active site of the 3CL protease, inhibiting its function and halting viral replication.[4][5] This guide provides a comprehensive resource for researchers and drug developers working with or interested in this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of its aldehyde precursor, GC373. The final step involves the formation of the bisulfite adduct. While a detailed, step-by-step protocol is not available in a single public source, the following procedure has been compiled from various scientific publications.
Synthesis of GC373 (Aldehyde Precursor)
The synthesis of the dipeptidyl aldehyde, GC373, can be achieved through established methods of peptide synthesis.[6] This typically involves the coupling of protected amino acid derivatives in a stepwise manner, followed by the introduction of the aldehyde functionality at the C-terminus. A general approach involves the reduction of a corresponding protected peptide acid or ester to the alcohol, followed by a mild oxidation to the aldehyde.
Conversion of GC373 to this compound
This compound is prepared by reacting the aldehyde GC373 with sodium bisulfite (NaHSO3) in an aqueous solution.[3][7] This reaction forms the sodium sulfonate salt at the aldehyde position.
Experimental Protocol: Synthesis of this compound from GC373
-
Dissolution: Dissolve the synthesized and purified GC373 aldehyde in a suitable organic solvent that is miscible with water, such as isopropanol or acetonitrile.
-
Preparation of Sodium Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite.
-
Reaction: Add the sodium bisulfite solution dropwise to the GC373 solution with stirring at room temperature. The reaction is typically rapid.
-
Precipitation and Isolation: The this compound salt, being less soluble in the mixed solvent system, will precipitate out of the solution. The precipitate can be collected by filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities. Dry the final product under vacuum to yield this compound as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4][8]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its development as a therapeutic agent.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₀N₃NaO₈S | [9] |
| Molecular Weight | 507.53 g/mol | [4] |
| CAS Number | 1416992-39-6 | [9] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in water, DMSO, and PBS (pH 7.2).[1] It can form micelles at high concentrations.[8] | [1][8] |
| Stability | The solid form is stable when stored at -20°C.[4] In aqueous solution, it can exist in equilibrium with its aldehyde form, GC373.[4] | [4] |
Mechanism of Action
This compound acts as a prodrug, converting to its active aldehyde form, GC373, under physiological conditions.[5] GC373 is a potent inhibitor of the viral main protease (Mpro) or 3C-like protease (3CLpro).[3]
The 3CL protease plays a crucial role in the viral life cycle by cleaving the viral polyproteins into functional proteins required for viral replication and transcription.[8] The aldehyde group of GC373 forms a reversible covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the protease, forming a hemithioacetal.[5][8] This covalent modification blocks the active site of the enzyme, preventing it from processing the viral polyproteins and thereby inhibiting viral replication.
Antiviral Activity and Efficacy
GC376 has demonstrated broad-spectrum antiviral activity against a variety of coronaviruses in both in vitro and in vivo studies.
In Vitro Antiviral Activity
The in vitro potency of GC376 is typically evaluated by determining its half-maximal inhibitory concentration (IC₅₀) against the target protease and its half-maximal effective concentration (EC₅₀) in cell-based viral replication assays.
| Virus/Protease | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| SARS-CoV-2 Mpro | FRET Assay | 0.19 ± 0.04 (IC₅₀) | [8] |
| SARS-CoV Mpro | FRET Assay | 0.05 ± 0.01 (IC₅₀) | [8] |
| Feline Coronavirus (FCoV) Mpro | FRET Assay | 0.49 ± 0.07 (IC₅₀) | [8] |
| SARS-CoV-2 (in Vero E6 cells) | Cytopathic Effect Assay | 3.37 (EC₅₀) | [1] |
| MERS-CoV (in cell culture) | Viral Replication Assay | 0.5 (EC₅₀) | [8] |
In Vivo Efficacy
In vivo studies in animal models have been crucial in demonstrating the therapeutic potential of GC376.
-
Feline Infectious Peritonitis (FIP): GC376 has shown remarkable success in treating cats with FIP, a disease that is otherwise almost always fatal.[1]
-
SARS-CoV-2 Mouse Models: Studies in transgenic mice expressing the human ACE2 receptor (K18-hACE2) have shown that GC376 can reduce viral loads and lung pathology associated with SARS-CoV-2 infection.
Experimental Protocols
3CL Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of 3CL protease.
Materials:
-
Recombinant 3CL protease
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the 3CL protease to each well (except for the negative control).
-
Add the diluted this compound to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.[8]
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to protect cells from virus-induced death.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium
-
This compound
-
96-well clear plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the EC₅₀ value.
Cytotoxicity Assay (CC₅₀ Determination)
This assay is performed in parallel with the CPE assay to determine the concentration of the compound that is toxic to the host cells.
Procedure:
-
Follow the same procedure as the CPE assay, but without adding the virus to the cells.
-
After the incubation period, assess cell viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the 50% cytotoxic concentration (CC₅₀).
The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Conclusion
This compound is a promising broad-spectrum antiviral compound with a well-defined mechanism of action against a critical viral enzyme. Its demonstrated efficacy in both in vitro and in vivo models, particularly against coronaviruses, highlights its potential as a therapeutic agent for current and future viral threats. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, along with key experimental protocols, to facilitate further research and development in this important area of antiviral drug discovery. Continued investigation into its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy and safety in humans, is warranted.
References
- 1. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
The Dawn of a Targeted Antiviral: An In-depth Technical Guide to the Early Research on GC376 for Feline Infectious Peritonitis
Feline Infectious Peritonitis (FIP) remains one of the most devastating and historically fatal viral diseases in cats. Caused by a mutated form of feline enteric coronavirus (FECV), the disease manifests in various forms, leading to a near-certain mortality once clinical signs appear. For decades, treatment was merely palliative. This landscape began to shift with the investigation of targeted antiviral agents, and among the pioneers was GC376, a 3C-like protease (3CLpro) inhibitor that offered the first real glimmer of hope. This technical guide provides a comprehensive overview of the foundational research on GC376, detailing its mechanism of action, early experimental trials, and the pivotal field studies that paved the way for modern FIP therapies.
Mechanism of Action: Halting Viral Replication at a Key Step
GC376 is a dipeptidyl aldehyde bisulfite prodrug. Upon administration, it converts to its active aldehyde form, GC373, which is a potent inhibitor of the coronavirus main protease, also known as 3C-like protease (3CLpro or Mpro).[1] This enzyme is critical for the viral life cycle. Coronaviruses synthesize long polyproteins that must be cleaved into individual, functional proteins to assemble new virions. The 3CLpro is responsible for the majority of these proteolytic cleavages.[2][3]
By binding covalently to the cysteine residue in the active site of the 3CLpro, GC373 blocks the enzyme's activity.[1][4] This action prevents the processing of the viral polyproteins, thereby halting the viral replication and assembly cycle.[2][5] This targeted mechanism represented a significant departure from the non-specific, supportive treatments previously used for FIP.
References
- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
Foundational Studies on GC376 as a Potential COVID-19 Therapeutic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health crisis initiated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) spurred an urgent search for effective antiviral therapeutics. A key target for antiviral drug development is the virus's main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins (NSPs) necessary for viral replication and transcription.[3][4] Inhibiting Mpro can effectively halt the virus's propagation.[3]
GC376 is a dipeptidyl bisulfite adduct prodrug that converts to the active aldehyde GC373.[5] It emerged as a promising candidate for treating COVID-19 due to its established broad-spectrum activity against other coronaviruses, including the virus responsible for feline infectious peritonitis (FIP).[2][6][7] Foundational studies have demonstrated its potent inhibition of SARS-CoV-2 Mpro and its ability to block viral replication in vitro and in vivo.[8][9] This document provides a technical overview of these foundational studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Mechanism of Action of GC376
GC376 functions as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[10] After entering the host cell, the SARS-CoV-2 virus translates its RNA to produce two large polyproteins, pp1a and pp1ab.[3] The Mpro enzyme is responsible for cleaving these polyproteins at 11 distinct sites to release functional NSPs.[3]
GC376 is a prodrug that readily converts to its active aldehyde form, GC373.[5] This aldehyde targets the catalytic dyad of the Mpro active site. Specifically, it forms a covalent bond with the catalytic cysteine residue (Cys145), creating a hemithioacetal.[6][11] This irreversible binding blocks the substrate-binding pocket, preventing the protease from cleaving the viral polyproteins and thus inhibiting viral replication.[1][4][6] The glutamine surrogate ring and the leucine group of GC376 fit into the S1 and S2 pockets of Mpro, which are conserved for substrate recognition.[1]
Quantitative Data Summary
The antiviral activity and cytotoxicity of GC376 have been quantified across multiple foundational studies. The key metrics include the half-maximal inhibitory concentration (IC50) against the Mpro enzyme, the half-maximal effective concentration (EC50) required to inhibit viral replication in cell culture, and the 50% cytotoxic concentration (CC50) to measure the drug's toxicity to host cells.
Table 1: In Vitro Efficacy and Cytotoxicity of GC376 against SARS-CoV-2
| Parameter | Reported Value (μM) | Cell Line | Assay Type | Source |
| IC50 | 1.5 | - | Enzymatic Assay | [1][3] |
| 0.89 | - | FRET Assay | [6] | |
| 0.15 | - | Enzymatic Assay | [12] | |
| EC50 | 0.18 | Vero E6 | Virus Infection Assay | [1] |
| 0.70 | Vero | Virus Replication Assay | [12] | |
| 3.37 | Vero | Antiviral Assay | [2] | |
| 0.531 ± 0.162 | Vero E6 | Virus Replication Assay | [8] | |
| CC50 | > 200 | Vero E6 | Cytotoxicity Assay | [1][13] |
| > 250 | Vero E6 | Cytotoxicity Assay | [8] | |
| > 200 | Vero | Cytotoxicity Assay | [12] | |
| Value for combination of GC376 and GS441524. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of foundational studies. Below are summaries of the key experimental protocols used to evaluate GC376.
Mpro Inhibition Assays
-
Objective: To determine the direct inhibitory effect of GC376 on the enzymatic activity of SARS-CoV-2 Mpro.
-
Methodology (FRET-based):
-
Protein Expression: The SARS-CoV-2 Mpro protein is expressed in E. coli and purified using affinity and size-exclusion chromatography.[1]
-
Assay Principle: A fluorescence resonance energy transfer (FRET) assay is commonly used. A synthetic peptide substrate containing a fluorophore and a quencher is designed to be cleaved by Mpro. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a detectable fluorescent signal.
-
Procedure: Purified Mpro is incubated with various concentrations of GC376. The FRET substrate is then added, and the change in fluorescence is monitored over time.[6]
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence signal. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the GC376 concentration.[6]
-
-
Methodology (Thermal Shift Assay - TSA):
-
Principle: This assay assesses the binding of a ligand (GC376) to a target protein (Mpro) by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).
-
Procedure: Purified Mpro is incubated with GC376 and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The temperature is gradually increased, and fluorescence is measured.
-
Data Analysis: The temperature at which the protein unfolds (melts) is determined by a sharp increase in fluorescence. A shift in the melting curve indicates binding. One study showed GC376 shifted the melting curve of SARS-CoV-2 Mpro from 50.9 °C to 55.2 °C.[1]
-
Antiviral Cell Culture Assays
-
Objective: To measure the efficacy of GC376 in inhibiting SARS-CoV-2 replication in a host cell environment.
-
Methodology:
-
Cell Line: Vero E6 cells, a monkey kidney epithelial cell line highly susceptible to SARS-CoV-2 infection, are commonly used.[1][8]
-
Procedure: Vero E6 cells are seeded in multi-well plates. The cells are then treated with a serial dilution of GC376 before or during infection with a known titer of live SARS-CoV-2 virus.
-
Quantification: After an incubation period (e.g., 24-48 hours), the extent of viral replication is measured. This can be done by quantifying viral RNA using RT-qPCR, observing the cytopathic effect (CPE), or through plaque reduction assays.
-
Data Analysis: The EC50 value is calculated as the drug concentration that reduces viral replication by 50% compared to untreated, infected cells.[1][12]
-
In Vivo Efficacy Studies (Mouse Model)
-
Objective: To evaluate the therapeutic efficacy and safety of GC376 in a living organism.
-
Methodology:
-
Animal Model: K18-hACE2 transgenic mice are frequently used. These mice are engineered to express the human angiotensin-converting enzyme 2 (hACE2) receptor, making them susceptible to SARS-CoV-2 infection and related lung injury.[9][14][15]
-
Procedure: Mice are intranasally challenged with a specific dose of SARS-CoV-2. Treatment with GC376 (e.g., via intraperitoneal injection) or a vehicle control is initiated shortly after infection and continued for a set duration (e.g., 7 days).[15][16]
-
Endpoints: Efficacy is assessed by monitoring clinical signs, weight loss, and survival rates.[9][16] At specific time points, tissues (lungs, brain) are harvested to measure viral loads (via RT-qPCR or TCID50 assay) and to assess tissue pathology through histopathology and immunohistochemistry.[9][15]
-
Findings: Studies have shown that while GC376 did not significantly improve overall survival, it led to milder tissue lesions, reduced inflammation, and lower viral loads, particularly in the brain, in mice challenged with a low virus dose.[9][15][17]
-
Conclusion
Foundational preclinical research has established GC376 as a potent inhibitor of the SARS-CoV-2 main protease. In vitro studies consistently demonstrate its ability to block Mpro enzymatic activity and inhibit viral replication in cell culture at non-toxic concentrations.[1][6][12] While in vivo studies in mouse models showed modest clinical outcomes in terms of survival, they revealed a significant reduction in viral load and tissue pathology, particularly in the brain.[9][15] These findings underscore the therapeutic potential of GC376 and provide a strong basis for the continued development of Mpro inhibitors as a critical component of the therapeutic arsenal against COVID-19 and future coronavirus threats.[2][18]
References
- 1. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 5. GC376 - Wikipedia [en.wikipedia.org]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 8. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Bisulfite Adduct in GC376's Stability and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC376, a potent inhibitor of the 3C-like protease (3CLpro) of numerous coronaviruses, has garnered significant attention as a promising antiviral candidate. A key feature of its design is the incorporation of a bisulfite adduct, which reversibly converts to the active aldehyde form, GC373. This technical guide provides an in-depth analysis of the critical role of the bisulfite adduct in the stability, solubility, and overall function of GC376. We will explore the mechanism of action, present collated quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization.
Introduction
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for broad-spectrum antiviral therapeutics. The viral 3C-like protease (3CLpro or Mpro) is an attractive drug target due to its essential role in processing viral polyproteins, a critical step in the viral replication cycle. GC376 is a dipeptidyl prodrug that, upon administration, converts to its active aldehyde form, GC373.[1][2] This active form acts as a potent inhibitor of 3CLpro. The aldehyde warhead of GC373 forms a covalent but reversible bond with the catalytic cysteine residue in the active site of the protease, effectively halting its function.[3][4]
The bisulfite adduct in GC376 is not merely a synthetic intermediate but a crucial component of its drug-like properties. It enhances the compound's aqueous solubility and stability, addressing a common challenge in the development of peptide-based inhibitors.[5][6] This guide will delve into the specifics of how this chemical modification contributes to the overall efficacy of GC376 as an antiviral agent.
The Prodrug Strategy: Conversion of GC376 to GC373
GC376 is the bisulfite adduct of the aldehyde GC373.[1][2] This prodrug approach is designed to improve the pharmaceutical properties of the active compound. Under physiological conditions, the bisulfite group is released, and GC376 reverts to the active aldehyde, GC373.[7][8] This conversion is a critical step for its antiviral activity, as it is the aldehyde form that covalently binds to the catalytic cysteine of the 3CLpro.[3][4]
The reversible nature of the bisulfite adduct formation is pH-dependent.[5] While specific kinetic data for the GC376 to GC373 conversion under various physiological pH conditions is not extensively published, the principle of bisulfite adducts of aldehydes suggests that the equilibrium shifts towards the aldehyde form at physiological pH.
Caption: Reversible conversion of the GC376 prodrug to its active aldehyde form, GC373.
Mechanism of Action: Inhibition of 3CL Protease
Once converted to GC373, the inhibitor targets the 3CLpro of coronaviruses. The mechanism involves the formation of a hemithioacetal between the aldehyde group of GC373 and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site.[3] This covalent modification effectively blocks the substrate-binding pocket and inhibits the protease's ability to cleave viral polyproteins, thereby disrupting the viral replication cycle.[7][9]
Caption: Inhibition of the viral replication cycle by GC373 through the covalent modification of 3CLpro.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activities of GC376 and GC373 against various coronaviruses.
Table 1: 50% Inhibitory Concentration (IC50) of GC376 and GC373 against Viral 3CL Proteases
| Virus Target | Compound | IC50 (µM) | Reference(s) |
| SARS-CoV-2 Mpro | GC376 | 0.89 | [3] |
| SARS-CoV-2 Mpro | GC373 | 0.40 ± 0.05 | [7] |
| SARS-CoV Mpro | GC376 | 4.35 | [3] |
| MERS-CoV Mpro | GC376 | 1.56 | [3] |
| Feline Infectious Peritonitis Virus (FIPV) Mpro | GC376 | 0.72 | [3] |
| Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro | GC376 | 1.11 | [3] |
| Transmissible Gastroenteritis Virus (TGEV) 3CLpro | GC376 | 0.82 | [3] |
Table 2: 50% Effective Concentration (EC50) and 50% Cytotoxic Concentration (CC50) of GC376
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 2.19 - 3.37 | > 100 | > 29.6 - 45.7 | [10] |
| SARS-CoV-2 | Vero E6 | 0.18 | > 200 | > 1111 | [8] |
| SARS-CoV-2 | Vero E6 | Potent inhibition | > 200 | > 200 | [9] |
Table 3: Inhibition Constant (Ki) of GC376 against Viral 3CL Proteases
| Virus Target | Ki (nM) | Reference(s) |
| FIPV Mpro | 2.1 | [11] |
| SARS-CoV Mpro | 20 | [11] |
| SARS-CoV-2 Mpro | 40 | [11] |
Detailed Experimental Protocols
Synthesis of GC376 Bisulfite Adduct
The synthesis of GC376 is achieved by reacting the parent aldehyde, GC373, with sodium bisulfite (NaHSO3).[12]
-
Materials: GC373, sodium bisulfite, appropriate solvent system (e.g., aqueous media).
-
Procedure:
-
Dissolve GC373 in a suitable solvent.
-
Prepare a solution of sodium bisulfite in water.
-
Add the sodium bisulfite solution to the GC373 solution, typically in a 1:1 molar ratio or with a slight excess of bisulfite.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as HPLC or NMR to confirm the formation of the adduct.
-
Upon completion, the product can be isolated and purified using standard techniques like crystallization or chromatography.
-
In Vitro 3CLpro Inhibition Assay (FRET-based)
A common method to determine the inhibitory activity of compounds like GC376 is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[3][11][13]
-
Materials: Purified recombinant 3CLpro, a fluorogenic peptide substrate containing a 3CLpro cleavage site flanked by a FRET pair (e.g., Edans/Dabcyl), assay buffer, GC376/GC373, and a microplate reader capable of fluorescence measurements.
-
Procedure:
-
Prepare serial dilutions of the inhibitor (GC376 or GC373) in the assay buffer.
-
In a microplate, add the purified 3CLpro enzyme to each well containing the inhibitor dilutions and a control (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. Cleavage of the substrate separates the FRET pair, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cytotoxicity Assay
To assess the safety profile of GC376, a cytotoxicity assay is performed on a relevant cell line (e.g., Vero E6 cells).[10][14]
-
Materials: Cultured cells (e.g., Vero E6), cell culture medium, GC376, and a reagent for measuring cell viability (e.g., Neutral Red, MTT, or CellTiter-Glo).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of GC376 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of GC376. Include a vehicle control (no compound).
-
Incubate the cells for a period that corresponds to the duration of the antiviral assay (e.g., 24-48 hours).
-
After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Caption: General experimental workflow for the synthesis and in vitro evaluation of GC376.
Stability and Bioavailability
The primary role of the bisulfite adduct is to enhance the stability and solubility of the parent aldehyde, GC373. Aldehydes can be reactive and prone to oxidation or other degradation pathways. The formation of the bisulfite adduct protects the aldehyde group, increasing the shelf-life and stability of the compound in formulation.[5]
Furthermore, improved aqueous solubility can be advantageous for parenteral administration, such as subcutaneous injection, which has been used in animal studies.[12] While oral administration is generally preferred, studies have shown that the oral bioavailability of GC376 may be limited compared to subcutaneous injection.[1][15] However, the increased solubility due to the bisulfite adduct may still play a role in improving absorption from the gastrointestinal tract compared to the less soluble aldehyde.
Conclusion
The bisulfite adduct of GC376 is a critical chemical modification that imparts favorable pharmaceutical properties to the potent 3CLpro inhibitor, GC373. By serving as a stable and more soluble prodrug, the bisulfite adduct facilitates the delivery of the active aldehyde to its site of action. The reversible conversion under physiological conditions ensures that the therapeutic activity is realized. The quantitative data consistently demonstrate the potent antiviral activity of GC376 against a range of coronaviruses with a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued research and development of GC376 and other protease inhibitors employing a similar prodrug strategy. Further investigation into the pharmacokinetics of the GC376-to-GC373 conversion in vivo will be crucial for optimizing dosing regimens and maximizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 12. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 13. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GC376 Sodium in In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum inhibitor of the 3C-like protease (3CLpro or Main Protease, Mpro), a viral enzyme essential for the replication of many coronaviruses.[1] As a prodrug of GC373, GC376 is a dipeptide-based protease inhibitor that has demonstrated significant antiviral activity against a range of coronaviruses, including those responsible for Feline Infectious Peritonitis (FIP), Porcine Epidemic Diarrhea (PED), Middle East Respiratory Syndrome (MERS), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] These application notes provide detailed protocols for the in vitro evaluation of GC376's antiviral efficacy and cytotoxicity.
Mechanism of Action
GC376 targets the highly conserved 3CL protease of coronaviruses. This enzyme is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins required for viral replication. By inhibiting 3CLpro, GC376 effectively halts the viral replication cycle.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of GC376 against various coronaviruses and in different cell lines.
Table 1: Antiviral Activity of GC376 Against Various Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.9 | [3] |
| SARS-CoV-2 | Vero | CPE | 3.37 | [1] |
| SARS-CoV-2 | Calu-3 | Viral Yield | 2.58 | [4] |
| SARS-CoV | Vero E6 | CPE | 0.099 - 3.37 | [4] |
| MERS-CoV | Vero E6 | CPE | 0.099 - 3.37 | [4] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Plaque Reduction | 0.4 - 2.0 | [5] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | CPE | 11.18 - 14.63 | [6] |
| Human Coronavirus 229E (HCoV-229E) | A549 | Viral Yield | <3 | [7] |
| Human Coronavirus OC43 (HCoV-OC43) | A549 | Viral Yield | <3 | [7] |
| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | Viral Yield | 0.7013 | [7] |
| Norovirus | HG23 | Replicon Assay | 0.3 | [8] |
Table 2: Cytotoxicity and Selectivity of GC376
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Vero E6 | CellTiter-Glo | >200 | >222 (for SARS-CoV-2) | [3] |
| A549 | CellTiter-Glo | >200 | >66 (for SARS-CoV-2) | [3] |
| Caco-2 | Not Specified | >100 | >38 (for SARS-CoV-2) | [4] |
| CRFK | Not Specified | >100 | >50-250 (for FIPV) | [5] |
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below.
Cytotoxicity Assay (MTT or CCK-8)
This protocol determines the concentration of GC376 that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Host cell line (e.g., Vero E6, A549, Calu-3)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
GC376 sodium salt
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the GC376 dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without GC376 as a vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Plaque Reduction Assay
This assay measures the ability of GC376 to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Host cell line (e.g., Vero E6)
-
Cell culture medium
-
Coronavirus stock of known titer (PFU/mL)
-
This compound salt
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6- or 12-well cell culture plates
Procedure:
-
Seed cells into 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus stock in serum-free medium to achieve approximately 100 plaque-forming units (PFU) per well.
-
Remove the growth medium from the cells and infect the monolayer with the virus dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Prepare the overlay medium containing two-fold serial dilutions of GC376.
-
After the adsorption period, remove the virus inoculum and add 2 mL of the overlay medium with GC376 to each well.
-
Incubate the plates at 37°C for 48-72 hours, or until plaques are visible.
-
Fix the cells by adding the fixing solution and incubating for at least 30 minutes.
-
Remove the overlay and fixing solution, and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the drug concentration.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of GC376.
Materials:
-
Host cell line (e.g., Vero E6, Calu-3)
-
Cell culture medium
-
Coronavirus stock
-
This compound salt
-
24- or 48-well cell culture plates
-
Materials for virus titration (as in Plaque Reduction Assay or for TCID50 assay)
Procedure:
-
Seed cells into 24- or 48-well plates and incubate to form a confluent monolayer.
-
Infect the cells with the coronavirus at a low multiplicity of infection (MOI), typically 0.01.
-
Incubate for 1 hour at 37°C for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add fresh culture medium containing serial dilutions of GC376.
-
Incubate the plates for 24 to 48 hours at 37°C.
-
Collect the cell culture supernatant from each well.
-
Determine the viral titer in the supernatant using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Calculate the EC50, which is the concentration of GC376 that reduces the viral yield by 50%.
Conclusion
GC376 is a promising antiviral compound with potent in vitro activity against a broad range of coronaviruses. The protocols outlined in these application notes provide a framework for the systematic evaluation of GC376 and other 3CL protease inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the discovery and development of novel anticoronaviral therapeutics.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural Basis for Inhibiting Porcine Epidemic Diarrhea Virus Replication with the 3C-Like Protease Inhibitor GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Inhibitor Studies of Norovirus 3C-like Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 and EC50 of GC376 Sodium in Cell Culture
Introduction
GC376 is a dipeptide-based prodrug that converts to its active aldehyde form, GC373, under physiological conditions.[1][2] It functions as a potent, broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for the replication of many viruses, including coronaviruses.[3][4][5] By forming a covalent bond with a key cysteine residue in the Mpro active site, GC376 blocks the processing of viral polyproteins, thereby halting viral maturation and replication.[1][6]
Accurate determination of the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) is critical for evaluating the therapeutic potential of antiviral compounds like GC376. The IC50 value quantifies the drug's potency in inhibiting its specific molecular target (Mpro), while the EC50 value measures its effectiveness in suppressing viral activity within a cellular context.[7] These application notes provide detailed protocols for determining these key parameters for GC376 sodium in a research setting.
Key Concepts
-
IC50 (Half-Maximal Inhibitory Concentration): Represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[8] For GC376, this is typically measured using an in vitro enzymatic assay with purified Mpro.[6]
-
EC50 (Half-Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum effect.[7] In virology, it is the concentration required to inhibit 50% of the viral replication or cytopathic effect (CPE) in infected cell cultures.[9]
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of host cells. This value is determined to assess the compound's toxicity. GC376 generally exhibits low cytotoxicity.[10]
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to host cells. The therapeutic index for GC376 has been reported to be greater than 200.[5]
Data Presentation: In Vitro Activity of GC376
The following table summarizes reported IC50 and EC50 values for GC376 against various coronaviruses, demonstrating its broad-spectrum activity.
| Virus | Target/Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | Reference(s) |
| SARS-CoV-2 | Mpro Inhibition (FRET Assay) | N/A | 0.89 - 1.5 | - | [6][11] |
| SARS-CoV-2 | Mpro Inhibition | N/A | 0.03 - 0.16 | - | [10] |
| SARS-CoV-2 | Viral Cytopathic Effect (CPE) Assay | Vero E6 | - | 2.19 - 3.37 | [10] |
| SARS-CoV-2 | Antiviral Assay | Vero E6 | - | 9.54 ± 2.03 | [12] |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro Inhibition | N/A | 0.72 | - | [6] |
| Feline Infectious Peritonitis Virus (FIPV) | Antiviral Assay | CRFK Cells | - | 0.01 | [13] |
| MERS-CoV | Mpro Inhibition | N/A | 1.56 | - | [6] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Mpro Inhibition | N/A | 1.11 | - | [3][6] |
Visualized Mechanisms and Workflows
Mechanism of Action of GC376
GC376 acts as a prodrug that, once inside the host cell, is converted to its active aldehyde form, GC373. This active compound targets the main protease (Mpro) of the virus. Mpro is crucial for cleaving viral polyproteins into functional proteins required for viral replication. GC373 covalently binds to the catalytic cysteine residue in the Mpro active site, inhibiting its function and thereby blocking the viral life cycle.
Experimental Protocols
Protocol 1: Determination of IC50 via Mpro FRET Assay
This protocol describes an in vitro fluorescence resonance energy transfer (FRET) assay to measure the inhibition of purified viral Mpro by GC376.[2][6]
A. Materials and Reagents
-
This compound salt (powder)
-
Dimethyl sulfoxide (DMSO)
-
Purified, active recombinant Mpro (e.g., SARS-CoV-2 3CLpro)
-
FRET-based peptide substrate for Mpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
-
Black 96-well or 384-well microplates (low-binding)
-
Fluorescence plate reader
B. Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., 10 mM to 1 µM). Further dilute these stocks into the Assay Buffer to achieve the final desired concentrations for the assay, ensuring the final DMSO concentration in the reaction is ≤1%.
-
Enzyme and Substrate Preparation: Dilute the Mpro enzyme and FRET substrate in cold Assay Buffer to the desired working concentrations. Optimal concentrations should be determined empirically but are typically around 100-400 nM for Mpro and 20-40 µM for the substrate.[2][11]
-
Assay Reaction:
-
Add 5 µL of diluted GC376 solution (or DMSO vehicle control) to each well of the microplate.
-
Add 40 µL of the Mpro enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans). Measure the fluorescence signal kinetically every 60 seconds for 20-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the data by setting the average velocity of the no-inhibitor (DMSO) control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of GC376 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[8]
-
Protocol 2: Determination of Cytotoxicity (CC50) via MTT Assay
This protocol determines the concentration of GC376 that is toxic to the host cells used in the antiviral assay.[14][15]
A. Materials and Reagents
-
Host cell line (e.g., Vero E6, Huh-7)
-
Complete cell culture medium
-
This compound salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well cell culture plates
-
Spectrophotometer (plate reader)
B. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of GC376 in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[14]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the untreated control wells (100% viability).
-
Plot the percent viability against the logarithm of GC376 concentration and fit to a sigmoidal dose-response curve to calculate the CC50 value.
-
Protocol 3: Determination of EC50 via Cytopathic Effect (CPE) Reduction Assay
This cell-based assay measures the ability of GC376 to protect host cells from virus-induced death or CPE.[16]
A. Materials and Reagents
-
Host cell line (e.g., Vero E6)
-
Live virus stock with a known titer (e.g., SARS-CoV-2)
-
Complete cell culture medium and infection medium (low serum, e.g., 2% FBS)
-
This compound salt
-
Cell viability reagent (e.g., CellTiter-Glo® or Neutral Red)
-
96-well cell culture plates (clear or white, depending on readout)
-
Appropriate Biosafety Level (BSL) facility for handling live virus (e.g., BSL-3 for SARS-CoV-2)
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate as described in the CC50 protocol and incubate for 24 hours.
-
Infection and Treatment:
-
Prepare serial dilutions of GC376 in infection medium.
-
Remove the culture medium from the cells.
-
Add the diluted GC376 solutions to the wells.
-
Infect the cells by adding virus at a specific Multiplicity of Infection (MOI), typically 0.01-0.1.[3][11]
-
Include "cells only" (mock-infected) and "virus only" (infected, untreated) controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C until the "virus only" control wells show 80-90% CPE.
-
Quantifying Viral Inhibition:
-
Visually inspect the wells under a microscope to assess CPE.
-
Quantify cell viability using a suitable reagent. For example, add CellTiter-Glo® reagent and measure luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data by setting the "cells only" control to 100% viability and the "virus only" control to 0% viability.
-
Plot the percentage of viral inhibition against the logarithm of GC376 concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. clyte.tech [clyte.tech]
- 9. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC376 Sodium in SARS-CoV-2 Replication Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a dipeptide-based broad-spectrum inhibitor of coronavirus main proteases (Mpro or 3CLpro).[1][2][3] It is a prodrug that rapidly converts to its active aldehyde form, GC373, under physiological conditions.[2] The main protease is a viral enzyme crucial for the cleavage of viral polyproteins, a process essential for viral replication and transcription.[2][4][5] By inhibiting Mpro, GC376 effectively blocks the viral life cycle.[2][6] This document provides detailed application notes and protocols for utilizing GC376 sodium in SARS-CoV-2 replication inhibition assays.
Mechanism of Action
GC376 targets the main protease (Mpro) of SARS-CoV-2.[1][2] The active form of the drug, an aldehyde, forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[1][4][7] This covalent modification directly blocks the proteolytic activity of the enzyme, preventing the processing of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for viral replication.[4] The high degree of conservation of the Mpro active site among various coronaviruses contributes to the broad-spectrum antiviral activity of GC376.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of GC376 against SARS-CoV-2 and other coronaviruses.
Table 1: In Vitro Efficacy of GC376 against SARS-CoV-2
| Assay Type | Cell Line | Value | Reference |
| EC50 (Antiviral Activity) | Vero E6 | 0.18 µM | [7] |
| Vero E6 | 3.37 µM | [1] | |
| Vero E6 | 0.70 µM | [8] | |
| Vero E6 | 1.5 µM | [9] | |
| Vero E6 | 2.19 - 3.37 µM | [10] | |
| Calu-3 | Potent Inhibition | [11] | |
| IC50 (Mpro Inhibition) | FRET Assay | 0.89 µM | [1] |
| FRET Assay | 1.5 µM | [7] | |
| FRET Assay | 0.15 µM | [8] | |
| FRET Assay | 0.40 µM | [9] | |
| FRET Assay | 0.03 - 0.16 µM | [10] | |
| CC50 (Cytotoxicity) | Vero E6 | > 200 µM | [7][9] |
| Vero Cells | > 200 µM | [8] | |
| Various | > 100 µM | [10] |
Table 2: Comparative IC50 Values of GC376 against Mpro from Different Coronaviruses
| Coronavirus | IC50 (µM) | Reference |
| SARS-CoV-2 | 0.89 | [1] |
| SARS-CoV | 4.35 | [1] |
| MERS-CoV | 1.56 | [1] |
| Feline Infectious Peritonitis Virus (FIPV) | 0.72 | [1] |
| Porcine Epidemic Diarrhea Virus (PEDV) | 1.11 | [1] |
| Transmissible Gastroenteritis Coronavirus (TGEV) | 0.82 | [1] |
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This protocol is adapted from fluorescence resonance energy transfer (FRET) assays described in the literature.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of GC376 against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate for Mpro (e.g., containing a cleavage sequence flanked by a fluorophore and a quencher)
-
This compound salt
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of GC376 in DMSO.
-
Perform serial dilutions of the GC376 stock solution in assay buffer to create a range of desired concentrations.
-
Add a fixed concentration of recombinant SARS-CoV-2 Mpro to each well of a 384-well plate.
-
Add the serially diluted GC376 or DMSO (vehicle control) to the wells containing Mpro.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths.
-
Record fluorescence intensity over time.
-
Calculate the initial reaction velocity for each concentration of GC376.
-
Plot the percentage of Mpro inhibition against the logarithm of GC376 concentration and fit the data to a dose-response curve to determine the IC50 value.
SARS-CoV-2 Replication Inhibition Assay (Cytopathic Effect - CPE)
This protocol is based on viral cytopathic effect (CPE) inhibition assays.[1][12]
Objective: To determine the half-maximal effective concentration (EC50) of GC376 in inhibiting SARS-CoV-2 replication in cell culture.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
This compound salt
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
96-well cell culture plates
-
Crystal violet solution
-
Formaldehyde
-
MTT or other cell viability reagent (for parallel cytotoxicity assay)
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Remove the growth medium from the cells and infect them with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour incubation period for viral adsorption, remove the virus inoculum and add the medium containing the different concentrations of GC376.
-
Include appropriate controls: cells only (mock), cells with virus only (virus control), and cells with drug only (toxicity control).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72-120 hours).[12]
-
After incubation, fix the cells with formaldehyde.
-
Stain the cells with crystal violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
Calculate the percentage of CPE inhibition for each GC376 concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of GC376 concentration and fit the data to a dose-response curve to determine the EC50 value.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of GC376.
Materials:
-
Vero E6 cells (or the same cell line used in the antiviral assay)
-
This compound salt
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in 96-well plates as for the antiviral assay.
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Add the different concentrations of GC376 to the cells.
-
Incubate for the same duration as the antiviral assay.
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control.
-
Plot the percentage of cytotoxicity against the logarithm of GC376 concentration and fit the data to a dose-response curve to determine the CC50 value.[7]
Experimental Workflow Visualization
References
- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 7. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GC376 Sodium Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of GC376 sodium, a potent inhibitor of 3C-like protease (3CLpro), in various animal models. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of GC376.
Mechanism of Action
GC376 is a prodrug that is converted to the active aldehyde form, GC373. It functions as a direct-acting antiviral agent by inhibiting the 3C-like protease (3CLpro or Mpro) of coronaviruses.[1][2] This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and transcription.[1][2] By blocking 3CLpro, GC376 effectively halts the viral life cycle.[3] Due to the highly conserved nature of the 3CLpro across different coronaviruses, GC376 exhibits broad-spectrum activity.[3]
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data on this compound administration and dosage in feline, murine, ferret, and mink animal models based on published studies.
Table 1: GC376 Administration and Dosage in Feline Models (Feline Infectious Peritonitis - FIP)
| Parameter | Details | Reference(s) |
| Animal Model | Cats with naturally occurring or experimentally induced Feline Infectious Peritonitis (FIP) | [4][5] |
| Administration Route | Subcutaneous (SC) injection | [4][5] |
| Dosage (Non-neurological FIP) | 15-20 mg/kg, administered every 12 hours (BID) | [4][5] |
| Dosage (Ocular FIP) | 15-20 mg/kg, administered every 12 hours (BID) | [5] |
| Dosage (Neurological FIP) | 15-20 mg/kg, administered every 12 hours (BID) | [5] |
| Dosage (in combination with GS-441524 for resistance) | 20 mg/kg SC BID, added to the current GS-441524 dosage | [5] |
| Treatment Duration | Minimum of 12 weeks | [4] |
| Formulation | 53 mg/mL in 10% ethanol and 90% polyethylene glycol 400 | [4] |
| Observed Side Effects | Transient stinging upon injection, subcutaneous fibrosis, hair loss, and abnormal eruption of permanent teeth in young cats | [4][6] |
Table 2: GC376 Administration and Dosage in Murine Models (SARS-CoV-2)
| Parameter | Details | Reference(s) |
| Animal Model | K18-hACE2 transgenic mice | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Dosage | 40 mg/kg per day, administered in two divided doses (20 mg/kg each) | [1] |
| Treatment Duration | 7 days, starting 3 hours post-challenge | [1] |
| Challenge Model | Intranasal inoculation with SARS-CoV-2 (1 × 10³ or 1 × 10⁵ TCID50/mouse) | [1] |
| Observed Efficacy | Reduced viral loads and tissue lesions, particularly in the brain at a low virus dose. Did not significantly improve clinical symptoms or survival. | [1][7] |
Table 3: GC376 Activity in Ferret and Mink Models
| Parameter | Details | Reference(s) |
| Animal Model | Ferrets and Minks (in vitro studies) | [8] |
| Primary Finding | GC376 demonstrates strong inhibitory activity against ferret and mink coronavirus 3CLpro. | [8] |
| Significance | Suggests potential for development as an antiviral for coronavirus infections in these species. Further in vivo studies are warranted. | [8] |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of GC376 in Cats
Objective: To prepare and administer this compound to cats for the treatment of FIP.
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Sterile vials
-
Sterile syringes and needles (e.g., 22-gauge)
-
Vortex mixer
-
Scale
Procedure:
-
Formulation Preparation (to achieve 53 mg/mL):
-
In a sterile vial, dissolve the required amount of this compound powder in 10% (v/v) anhydrous ethanol.
-
Add 90% (v/v) polyethylene glycol 400 to the solution.
-
Vortex thoroughly until the powder is completely dissolved and the solution is clear.[4]
-
-
Dosage Calculation:
-
Weigh the cat to determine the accurate body weight in kilograms.
-
Calculate the required dose based on the prescribed mg/kg dosage (e.g., 15 mg/kg).
-
Calculate the volume to be administered using the concentration of the prepared formulation (53 mg/mL).
-
-
Administration:
-
Identify a suitable subcutaneous injection site, typically in the scruff of the neck or along the back.
-
Pinch the skin to create a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the GC376 solution subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Frequency: Administer every 12 hours.[4]
-
Monitoring: Monitor the cat for any adverse reactions at the injection site and for clinical improvement.[9]
Protocol 2: Intraperitoneal Administration of GC376 in K18-hACE2 Mice for SARS-CoV-2 Studies
Objective: To administer GC376 to K18-hACE2 mice to evaluate its in vivo efficacy against SARS-CoV-2.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Scale
-
SARS-CoV-2 virus stock (e.g., 1 × 10³ or 1 × 10⁵ TCID50/mouse)
-
Anesthetic (e.g., isoflurane)
-
Biosafety cabinet (BSL-3)
Procedure:
-
Animal Model and Challenge:
-
Use K18-hACE2 transgenic mice.
-
Under anesthesia, intranasally inoculate the mice with the desired dose of SARS-CoV-2 in a BSL-3 facility.[1]
-
-
GC376 Preparation:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
-
Dosage Calculation:
-
Weigh each mouse to determine its body weight.
-
Calculate the total daily dose (e.g., 40 mg/kg) and divide it into two equal doses for twice-daily administration (e.g., 20 mg/kg per injection).[1]
-
-
Administration:
-
Begin treatment 3 hours post-virus challenge.[1]
-
Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 10-20 degree angle and inject the calculated volume of the GC376 solution intraperitoneally.
-
-
Frequency: Administer twice daily for 7 days.[1]
-
Monitoring:
Disclaimer
These protocols are for research purposes only and should be performed by qualified personnel in appropriate laboratory settings, adhering to all institutional and national guidelines for animal welfare and biosafety. Dosages and protocols may need to be optimized for specific experimental conditions.
References
- 1. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 4. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fipvetguide.com [fipvetguide.com]
- 6. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
Application Notes and Protocols for Assessing GC376 Efficacy in Feline Infectious Peritonitis (FIP) Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed in clinical studies to evaluate the efficacy of GC376, a 3C-like protease inhibitor, for the treatment of Feline Infectious Peritonitis (FIP). The following sections detail the diagnostic criteria for FIP, the protocols for monitoring treatment response, and a summary of the quantitative outcomes from key clinical trials.
Diagnostic Protocols for FIP Confirmation in Clinical Trials
A definitive diagnosis of FIP is crucial for enrolling subjects in clinical studies of novel therapeutics. A multi-modal approach is a standard requirement to ensure the accuracy of the diagnosis.
Initial Clinical Assessment
A thorough physical examination and review of the cat's history are the first steps. Key indicators suggestive of FIP include:
-
Signalment: Typically affects young cats (under 2 years old).
-
Clinical Signs: Non-specific signs such as anorexia, lethargy, weight loss, and a fluctuating fever that is unresponsive to antibiotics are common.[1][2] Clinical presentation can be categorized as effusive ('wet') or non-effusive ('dry') FIP.
Laboratory Diagnostics
A combination of hematological, biochemical, and specific molecular tests are employed for a definitive diagnosis.
1.2.1 Hematology and Serum Biochemistry
-
Protocol:
-
Collect whole blood in an EDTA tube for a complete blood count (CBC) and serum separator tube for biochemistry analysis.
-
Perform a CBC to evaluate for lymphopenia, neutrophilia, and non-regenerative anemia.[3][4]
-
Analyze the serum biochemistry profile for hyperglobulinemia, hypoalbuminemia, and a consequential low albumin-to-globulin (A:G) ratio (<0.8 is highly suspicious).[4]
-
Measure serum alpha-1-acid glycoprotein (AGP), an acute phase protein, with concentrations often exceeding 1.5 g/L in FIP cases.[4]
-
1.2.2 Effusion Analysis (for Effusive FIP)
-
Protocol:
-
Collect effusion fluid via abdominocentesis or thoracocentesis into an EDTA tube.
-
Rivalta's Test: Add one drop of the effusion to a tube containing distilled water and a drop of acetic acid. A positive result, where the drop retains its shape, indicates a high protein and fibrin content, characteristic of FIP effusions.[3][5]
-
Cytology: Prepare a smear of the effusion fluid for cytological examination. The presence of pyogranulomatous inflammation (macrophages and neutrophils) with a high protein background is typical.[3][4]
-
Biochemistry: Measure the total protein concentration of the effusion, which is typically high (>35 g/L).[3]
-
1.2.3 Feline Coronavirus (FCoV) Detection
-
Protocol for Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR):
-
Protocol for Immunocytochemistry (ICC) or Immunohistochemistry (IHC):
-
For effusions, prepare slides for immunocytochemistry to detect FCoV antigen within macrophages. This is a highly specific test for FIP.[4]
-
For tissue biopsies, perform immunohistochemistry to detect FCoV antigen within pyogranulomatous lesions. This is considered a gold standard for diagnosis.[4][8]
-
Protocols for Monitoring GC376 Efficacy
Regular monitoring of clinical and laboratory parameters is essential to assess the response to GC376 treatment.
Clinical Response Monitoring
-
Protocol:
-
Daily Monitoring (Initial Phase): During the first two weeks of treatment, monitor for rapid improvements, including the resolution of fever (typically within 48 hours), increased appetite, and improved demeanor.[9]
-
Weight Management: Weigh the cat regularly (e.g., weekly) to track weight gain, which is a positive indicator of response.[9]
-
Effusion Resolution: For cats with effusive FIP, monitor for the reduction and eventual resolution of effusions through physical examination and ultrasonography.[9][10]
-
Laboratory Parameter Monitoring
-
Protocol:
Quantitative Data from GC376 Clinical Studies
The following tables summarize the key quantitative data from a significant field trial of GC376 in client-owned cats with naturally occurring FIP.
Table 1: GC376 Treatment Regimen and Study Population
| Parameter | Details | Reference |
| Drug | GC376 (3C-like protease inhibitor) | [4] |
| Formulation | 53 mg/ml in 10% ethanol and 90% polyethylene glycol 400 | [4][13] |
| Dosage | 15 mg/kg administered subcutaneously every 12 hours | [1][4] |
| Study Population | 20 client-owned cats with naturally occurring FIP | [1][4] |
| Age Range | 3.3–82 months (mean 10.4 months) | [1][4] |
| FIP Forms | 14 cats with wet or dry-to-wet FIP, 6 cats with dry FIP | [1][4] |
| Exclusion Criteria | Cats with neurological signs were excluded | [1][4] |
Table 2: Efficacy and Outcomes of GC376 Treatment
| Outcome | Result | Reference |
| Initial Clinical Response | 19 out of 20 cats showed outward health improvement within 2 weeks | [1][4] |
| Treatment Duration | Initially short-term, but relapses led to a minimum of 12 weeks of treatment | [1][4] |
| Relapse Rate | 13 out of 19 responding cats relapsed 1–7 weeks after initial or repeat treatment | [1][4] |
| Long-term Remission | 7 out of 20 cats were in disease remission at the time of publication | [1][4] |
| Success in Young Cats with Wet FIP | 5 kittens (3.3–4.4 months) with wet FIP achieved remission after 12 weeks of treatment | [1][4] |
| Neurological Complications in Relapsed Cases | 8 out of 13 cats that relapsed developed severe neurologic disease | [1][4] |
Table 3: Reported Side Effects of GC376 Treatment
| Side Effect | Description | Reference |
| Injection Site Reactions | Transient stinging upon injection, occasional subcutaneous fibrosis and hair loss | [1][4] |
| Developmental Abnormalities | Retarded development and abnormal eruption of permanent teeth in cats treated before 16–18 weeks of age | [1][4] |
Visualizations
FIP Diagnostic and Treatment Monitoring Workflow
Caption: Workflow for FIP diagnosis and monitoring of GC376 treatment.
Mechanism of Action of GC376
Caption: Simplified signaling pathway of GC376 inhibiting FCoV replication.
References
- 1. 2022 AAFP/EveryCat Feline Infectious Peritonitis Diagnosis Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fipmed.co [fipmed.co]
- 3. Feline Infectious Peritonitis - Infectious Diseases - MSD Veterinary Manual [msdvetmanual.com]
- 4. gribblesvets.com.au [gribblesvets.com.au]
- 5. vetlexicon.com [vetlexicon.com]
- 6. webapi.healius.com.au [webapi.healius.com.au]
- 7. Feline coronavirus quantitative reverse transcriptase polymerase chain reaction on effusion samples in cats with and without feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Diagnostic Option for Feline Infectious Peritonitis [ksvdl.org]
- 9. fipmed.co [fipmed.co]
- 10. icatcare.org [icatcare.org]
- 11. Evaluation of selected inflammatory markers in cats with feline infectious peritonitis before and after therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bova.vet [bova.vet]
- 13. 2022 FIP Diagnosis Guidelines [mdvma.org]
Preparation of GC376 Sodium Salt Stock Solutions for Laboratory Use
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC376 is a potent broad-spectrum inhibitor of 3C-like proteases (3CLpro), a crucial enzyme for the replication of many viruses, including coronaviruses.[1][2][3][4] As a prodrug, GC376 is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue of the 3CLpro active site, thereby inhibiting viral polyprotein processing.[2][5][6] This document provides detailed protocols for the preparation, storage, and handling of GC376 sodium salt stock solutions for various in vitro and in vivo laboratory applications.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound salt is presented in Table 1. Careful consideration of the solvent is critical for achieving the desired concentration and ensuring the stability of the compound.
| Property | Value |
| Molecular Formula | C₂₁H₃₀N₃NaO₈S |
| Molecular Weight | 507.53 g/mol [1][2][4][7] |
| CAS Number | 1416992-39-6[1][2][4] |
| Appearance | White to off-white powder |
| Solubility | DMSO: 100 mg/mL (197.03 mM)[1] Ethanol: 100 mg/mL[1] Water: Insoluble[1] Aqueous Media: Forms a colloidal dispersion at high concentrations (e.g., 50 mM), becoming a clear solution upon further dilution (e.g., 5 mM).[8] At very high concentrations (~440 mM), it can form a clear, viscous solution.[8] |
| Storage (Powder) | 3 years at -20°C[1] |
| Storage (Stock Solution) | 1 year at -80°C in solvent 1 month at -20°C in solvent Avoid repeated freeze-thaw cycles[1] |
Mechanism of Action: Inhibition of Viral 3C-like Protease
GC376 acts as a prodrug that is readily converted to its active aldehyde form, GC373. GC373 targets the highly conserved 3C-like protease (3CLpro), also known as the main protease (Mpro), which is essential for cleaving viral polyproteins into functional viral proteins. The aldehyde group of GC373 forms a covalent bond with the cysteine residue in the catalytic dyad of the 3CLpro active site, effectively blocking its enzymatic activity and halting viral replication.[2][5][6]
Caption: Mechanism of GC376 action.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Salt Stock Solution in DMSO
This protocol is suitable for most in vitro applications, such as cell-based antiviral assays and enzyme inhibition assays.
Materials:
-
This compound salt (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound salt needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 507.53 g/mol * (1000 mg / 1 g) = 5.0753 mg
-
-
Weigh the compound: Carefully weigh out approximately 5.08 mg of this compound salt powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound salt.
-
Dissolve: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Salt Formulation for In Vivo Studies
For in vivo applications, a biocompatible solvent system is required. The following formulation has been used for injection.
Materials:
-
This compound salt (powder)
-
Ethanol (100%, non-denatured)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile, pyrogen-free vials
-
Calibrated pipettes
Procedure:
-
Prepare the solvent vehicle: Prepare a solution of 10% ethanol and 90% PEG-400 by volume. For example, to prepare 10 mL of the vehicle, mix 1 mL of 100% ethanol with 9 mL of PEG-400.
-
Determine the desired concentration: The concentration for in vivo studies will depend on the specific animal model and dosing regimen.
-
Dissolve GC376: Weigh the required amount of this compound salt and add it to the prepared solvent vehicle. Vortex thoroughly until the compound is completely dissolved. The solution should be prepared fresh before use for optimal results.
Experimental Workflow for In Vitro Antiviral Assay
The following diagram outlines a typical workflow for evaluating the antiviral activity of GC376 in a cell-based assay.
Caption: Workflow for in vitro antiviral assay.
Concluding Remarks
The protocols outlined in this document provide a foundation for the preparation and use of this compound salt in a laboratory setting. It is imperative to use high-quality, anhydrous solvents, particularly when preparing stock solutions in DMSO, as moisture can reduce solubility.[1] For in vivo studies, the formulation should be prepared fresh. Researchers should always adhere to appropriate safety guidelines when handling chemical compounds and viral agents. The provided information and protocols are intended for research purposes only.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 5. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
cell lines (e.g., Vero E6, Caco-2) for testing GC376 antiviral activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antiviral activity of GC376, a potent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of various coronaviruses. The protocols are specifically tailored for use with Vero E6 and Caco-2 cell lines, which are commonly employed in virology research.
Introduction to GC376
GC376 is a dipeptide-based prodrug that is converted to its active aldehyde form, GC373, within the cell.[1] It acts as a broad-spectrum antiviral by targeting the highly conserved 3CLpro, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[2][3] Inhibition of this protease effectively halts the viral life cycle.[1] GC376 has demonstrated potent activity against a range of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19.[4][5][6]
Recommended Cell Lines
Vero E6 Cells: Derived from the kidney of an African green monkey, Vero E6 cells are highly susceptible to infection by a wide range of viruses, including coronaviruses. They are a standard and widely used cell line for the isolation, propagation, and titration of SARS-CoV-2 and for the evaluation of antiviral compounds.[7]
Caco-2 Cells: This human colorectal adenocarcinoma cell line is a relevant model for studying enteric viruses and can also be used for the propagation of respiratory viruses.[8][9] Caco-2 cells express TMPRSS2, a host cell protease that facilitates SARS-CoV-2 entry, making them a physiologically relevant model for studying the virus.
Quantitative Data Summary
The following tables summarize the reported antiviral activity and cytotoxicity of GC376 and its analogs in Vero E6 and Caco-2 cells.
Table 1: Antiviral Activity and Cytotoxicity of GC376 against SARS-CoV-2
| Compound | Cell Line | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| GC376 | Vero E6 | SARS-CoV-2 | Plaque Reduction | 0.92 | >200 | >217 | [7] |
| GC376 | Vero E6 | SARS-CoV-2 | CPE-based | 3.37 | >100 | >29.6 | [5][6] |
| GC376 | Vero E6 | SARS-CoV-2 | Viral Yield Reduction | 1.14 | >20 | >17.5 | [10] |
| GC373 (active form) | Vero E6 | SARS-CoV-2 | Plaque Reduction | 1.5 | >200 | >133 | [7][11] |
| GC376 | Caco-2 | NL63 | Viral RNA Reduction | 0.7013 | >100 | >142 | [12] |
Table 2: In Vitro Inhibitory Activity of GC376 and Analogs against Coronavirus 3CLpro
| Compound | Target Protease | IC50 (µM) | Reference(s) |
| GC376 | SARS-CoV-2 3CLpro | 0.19 ± 0.04 | [7] |
| GC373 | SARS-CoV-2 3CLpro | 0.40 ± 0.05 | [7] |
| GC376 Analog (Compound 6) | SARS-CoV-2 3CLpro | 0.07 | [4] |
| GC376 Analog (Compound 7) | SARS-CoV-2 3CLpro | 0.08 | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the antiviral activity of GC376.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and determining the inhibitory effect of an antiviral compound.
Materials:
-
Vero E6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
GC376 compound stock solution
-
Overlay medium (e.g., 1.2% Avicel in DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of GC376 in serum-free medium.
-
Infection: On the day of the experiment, aspirate the cell culture medium and infect the cell monolayer with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units [PFU] per well) in a small volume of serum-free medium.
-
Adsorption: Incubate the plates for 1 hour at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the different concentrations of GC376 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2, or until clear plaques are visible.
-
Fixation and Staining: Aspirate the overlay and fix the cells with 4% formaldehyde for 30 minutes. After fixation, wash the wells with PBS and stain with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of GC376 compared to the vehicle control. The EC50 value (the concentration of the compound that inhibits plaque formation by 50%) can be determined by non-linear regression analysis.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Vero E6 or Caco-2 cells
-
Complete cell culture medium
-
SARS-CoV-2 virus stock
-
GC376 compound stock solution
-
96-well cell culture plates
-
Reagents for virus titration (e.g., for TCID50 or plaque assay) or RNA extraction and qRT-PCR
Protocol:
-
Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cells with serial dilutions of GC376 for a specified time (e.g., 2 hours). Then, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, MOI of 0.01.[7][11]
-
Incubation: Incubate the plate for a full replication cycle (e.g., 24-48 hours) at 37°C with 5% CO2.[7][11]
-
Supernatant Collection: After incubation, collect the cell culture supernatant, which contains the progeny virus.
-
Virus Quantification: Determine the viral titer in the collected supernatants. This can be done by performing a TCID50 (50% tissue culture infectious dose) assay, a plaque assay on fresh cell monolayers, or by quantifying viral RNA using qRT-PCR.[7][11][13]
-
Data Analysis: Calculate the reduction in viral yield for each GC376 concentration compared to the vehicle control. The EC50 value can be determined from the dose-response curve.
Cytotoxicity Assay (CCK-8 or MTT)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to general toxicity of the compound to the host cells.
Materials:
-
Vero E6 or Caco-2 cells
-
Complete cell culture medium
-
GC376 compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Microplate reader
Protocol (using CCK-8):
-
Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate overnight.[14]
-
Compound Treatment: Treat the cells with the same serial dilutions of GC376 used in the antiviral assays. Include a vehicle control and a cell-only control.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of GC376 compared to the vehicle control. The CC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of GC376 and a general workflow for its antiviral testing.
Caption: Mechanism of GC376 action in inhibiting coronavirus replication.
Caption: General workflow for testing the antiviral activity of GC376.
References
- 1. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. tribioscience.com [tribioscience.com]
Application Notes and Protocols for Crystallizing GC376 with Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the successful co-crystallization of the broad-spectrum antiviral agent GC376 with viral proteases, focusing on the main proteases (Mpro or 3CLpro) of Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.
Introduction
GC376 is a dipeptidyl bisulfite adduct prodrug that readily converts to its active aldehyde form, GC373, in aqueous solutions.[1][2] This active form is a potent inhibitor of the main proteases of several coronaviruses, binding covalently to the catalytic cysteine residue in the active site.[1][2][3] X-ray crystallography of viral protease-GC376 complexes is a crucial tool for understanding the mechanism of inhibition and for the structure-guided design of next-generation antiviral therapeutics. This document outlines the key steps and conditions for obtaining high-quality crystals of these complexes suitable for structural analysis.
I. Viral Protease Expression and Purification
A reliable supply of pure, active viral protease is the prerequisite for successful crystallization. The following protocols are based on established methods for FIPV Mpro and SARS-CoV-2 Mpro.
A. Protocol: Expression and Purification of Feline Infectious Peritonitis Virus (FIPV) Main Protease (Mpro)
1. Gene Synthesis and Cloning:
-
The gene for FIPV Mpro (e.g., from strain WSU-79/1146) is synthesized and cloned into an expression vector such as pET SUMO, which provides an N-terminal His-tag and a SUMO fusion partner to enhance solubility and simplify purification.[1][4]
2. Protein Expression:
-
Transform the expression construct into E. coli BL21(DE3) cells.[1][4]
-
Grow the cells in LB medium at 37°C to an OD600 of 0.5-0.6.[1][4]
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture for an additional 5 hours at 32°C.[1][4]
3. Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column to capture the His-tagged fusion protein.
-
Elute the protein and cleave the His-SUMO tag using a specific protease (e.g., His-tagged SUMO protease).[1][4]
-
Remove the cleaved tag and the protease by passing the solution back over the Ni-NTA column.[1][4]
-
Further purify the FIPV Mpro using size-exclusion chromatography with a buffer containing 20 mM Tris-HCl, 150 mM NaCl, 1 mM TCEP, pH 7.8.[1][4]
-
Pool the fractions containing pure FIPV Mpro and concentrate to the desired concentration for crystallization (typically 10 mg/mL).[1][4]
B. Protocol: Expression and Purification of SARS-CoV-2 Main Protease (Mpro/3CLpro)
1. Gene Synthesis and Cloning:
-
The gene for SARS-CoV-2 Mpro is cloned into an expression vector, often with an N-terminal His-tag and a cleavable fusion partner like SUMO to aid in purification and solubility.[5][6]
2. Protein Expression:
-
Grow the cells in LB medium supplemented with appropriate antibiotics at 37°C.
-
Induce protein expression with IPTG when the culture reaches the mid-log phase.
3. Purification:
-
The purification protocol is similar to that of FIPV Mpro, involving Ni-NTA affinity chromatography to capture the His-tagged protein.
-
Following tag cleavage, a second affinity step is used to remove the tag and protease.
-
A final polishing step using size-exclusion chromatography is performed to obtain highly pure and homogenous Mpro.
II. Co-crystallization of Viral Proteases with GC376
The key to successful co-crystallization is the proper preparation of the protein-inhibitor complex prior to setting up crystallization screens.
A. Protocol: Preparation of the Protease-GC376 Complex
1. Inhibitor Preparation:
-
GC376 is a prodrug and converts to the active aldehyde GC373 in solution. For crystallization purposes, GC376 is typically dissolved and incubated with the protease, allowing for this conversion and subsequent covalent bond formation.
2. Complex Formation:
-
Dialyze the purified protease against a low-salt buffer, for example, 5 mM Tris-HCl, 5 mM NaCl, 1 mM TCEP, pH 7.8, overnight at 4°C.[1][4]
-
Incubate the protease with a 5-fold molar excess of GC376 at 4°C for 2 hours prior to setting up crystallization trials.[1][4]
B. Crystallization Conditions
The following table summarizes the reported crystallization conditions for FIPV Mpro and SARS-CoV-2 Mpro in complex with GC376. These serve as excellent starting points for screening and optimization.
| Parameter | FIPV Mpro with GC376 | SARS-CoV-2 Mpro with GC376 |
| Protein Concentration | 10 mg/mL[1][4] | Not explicitly stated, but typically in the range of 5-15 mg/mL |
| Inhibitor Molar Excess | 5x[1][4] | Not explicitly stated, but incubation prior to crystallization is performed |
| Crystallization Method | Sitting drop vapor diffusion[1][4] | Sitting or hanging drop vapor diffusion |
| Temperature | Room temperature[1][4] | Not explicitly stated, but typically 20°C |
| Reservoir Solution | 2.0 M ammonium sulfate, 0.1 M Bis-Tris, pH 5.5[1][4] | 14% PEG4000, 0.1 M MES monohydrate (pH 6.0)[9] |
| Protein:Reservoir Ratio | 1:1[1][4] | Not explicitly stated, typically 1:1 or 2:1 |
| Crystal Cryoprotection | Not explicitly stated for GC376 complex | Not explicitly stated for GC376 complex |
III. Data Collection and Structure Refinement
Once suitable crystals are obtained, the following general steps are taken to determine the three-dimensional structure.
A. Protocol: X-ray Diffraction Data Collection and Processing
-
Cryoprotection: Crystals are typically cryoprotected by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.[1][4]
-
Data Processing: The diffraction images are processed using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.[1][4]
B. Structure Solution and Refinement
-
Structure Solution: The structure is typically solved by molecular replacement using a previously determined structure of the apo-protease as a search model.[1][4]
-
Model Building and Refinement: The inhibitor molecule is manually fitted into the electron density map using software like Coot.[1][4] The complete model is then refined using programs like Phenix to improve the fit to the experimental data.[1]
Data Presentation
The following tables summarize the crystallographic data for FIPV Mpro and SARS-CoV-2 Mpro in complex with GC376/GC373.
Table 1: Crystallographic Data for FIPV Mpro in Complex with GC376
| Data Collection | |
| PDB ID | 7SMV[1] |
| Resolution (Å) | 1.93[1] |
| Space group | P2₁2₁2₁[1][4] |
| Refinement | |
| R-work / R-free | Not available in snippets |
| No. of atoms | Not available in snippets |
| Protein | Not available in snippets |
| Ligand | Not available in snippets |
| Water | Not available in snippets |
Table 2: Crystallographic Data for SARS-CoV-2 Mpro in Complex with GC376
| Data Collection | |
| PDB ID | Not explicitly stated, but related to GC373 complex 6WTJ[10] |
| Resolution (Å) | 1.40[9] |
| Space group | Not explicitly stated |
| Refinement | |
| R-work / R-free | Not available in snippets |
| No. of atoms | Not available in snippets |
| Protein | Not available in snippets |
| Ligand | Not available in snippets |
| Water | Not available in snippets |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for crystallizing viral proteases with GC376.
Caption: Logical relationship of components for GC376 co-crystallization.
References
- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 6. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum dipeptide-based bisulfite prodrug that has demonstrated significant inhibitory activity against the main protease (Mpro), also known as 3C-like protease (3CLpro), of various coronaviruses.[1][2][3] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in viral replication and transcription.[1][4] The highly conserved nature of the Mpro active site across different coronaviruses makes it an attractive target for antiviral drug development.[1] GC376, and its active aldehyde form GC373, have been extensively studied for their therapeutic potential against infections caused by coronaviruses, including feline infectious peritonitis virus (FIPV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][5]
This document provides detailed application notes and protocols for the use of GC376 in studying coronavirus Mpro, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
GC376 is a prodrug that converts to its active aldehyde form, GC373, under physiological conditions.[5] GC373 acts as a competitive, reversible inhibitor of Mpro.[6] The aldehyde warhead of GC373 forms a covalent hemiacetal linkage with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site.[5][7] This covalent modification blocks the substrate-binding site and inhibits the proteolytic activity of Mpro, thereby preventing the processing of viral polyproteins and ultimately halting viral replication.[6] The interaction is stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues lining the active site pocket.[6][8]
Quantitative Data Summary
The following tables summarize the reported inhibitory and antiviral activities of GC376 and its active form, GC373, against various coronavirus Mpro enzymes and viruses.
Table 1: In Vitro Mpro Inhibition Data for GC376 and GC373
| Compound | Target Mpro | Assay Type | IC50 (µM) | Ki (nM) | Reference |
| GC376 | SARS-CoV-2 Mpro | FRET | 0.15 | - | [4] |
| GC376 | SARS-CoV-2 Mpro | FRET | 1.5 | - | [9] |
| GC376 | SARS-CoV-2 Mpro | FRET | 0.03 - 0.16 | - | [10][11] |
| GC373 | SARS-CoV-2 Mpro | FRET | 0.40 ± 0.05 | - | [12] |
| GC376 | FIPV Mpro | FRET | Sub-micromolar | 2.1 | [5][13] |
| GC376 | SARS-CoV Mpro | FRET | - | 20 | [5][13] |
| GC376 | MERS-CoV Mpro | - | - | - | [1] |
| GC376 | PEDV Mpro | - | - | - | [1] |
Table 2: Antiviral and Cytotoxicity Data for GC376 and GC373
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index | Reference |
| GC376 | SARS-CoV-2 | Vero E6 | 3.37 | >100 | >29.6 | [1] |
| GC376 | SARS-CoV-2 | Vero E6 | 0.18 | >200 | >1111 | [9] |
| GC376 | SARS-CoV-2 | Vero E6 | 0.70 | - | - | [4] |
| GC373 | SARS-CoV-2 | Vero E6 | 1.5 ± 0.3 | >100 | >67 | [12] |
| GC376 | SARS-CoV-2 | Vero E6 | 2.19 - 3.37 | >100 | >45.7 | [10][11] |
| GC376 | SARS-CoV | - | - | - | - | [1] |
| GC376 | MERS-CoV | - | - | - | - | [1] |
Experimental Protocols
Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of GC376 against a coronavirus Mpro.
Materials:
-
Recombinant coronavirus Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
GC376 stock solution (in DMSO)
-
DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Mpro in cold Assay Buffer (e.g., 40 nM).
-
Prepare a working solution of the FRET substrate in Assay Buffer (e.g., 20 µM).
-
Prepare serial dilutions of GC376 in DMSO, and then dilute in Assay Buffer to the desired final concentrations.
-
-
Assay Protocol:
-
Add 50 µL of the Mpro working solution to each well of the microplate.
-
Add 1 µL of the diluted GC376 or DMSO (for control wells) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 50 µL of the FRET substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation (~340 nm) and emission (~490 nm) wavelengths every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Plot the percentage of inhibition against the logarithm of the GC376 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is for determining the antiviral efficacy of GC376 against a coronavirus in a cell-based assay.
Materials:
-
Vero E6 cells
-
Coronavirus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
GC376 stock solution
-
Agarose or Methylcellulose overlay
-
Crystal Violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to 90-95% confluency.
-
-
Virus Infection and Treatment:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
During the incubation, prepare serial dilutions of GC376 in DMEM with 2% FBS.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose (or methylcellulose) containing the serial dilutions of GC376.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each GC376 concentration compared to the untreated virus control.
-
Determine the EC50 value, the concentration of GC376 that reduces the number of plaques by 50%.
-
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol assesses the cytotoxicity of GC376 on host cells.
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS
-
GC376 stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in a white, opaque-walled 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted GC376.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each GC376 concentration relative to the untreated control cells.
-
Determine the CC50 value, the concentration of GC376 that reduces cell viability by 50%.
-
Protein Crystallization of Mpro in Complex with GC376
This protocol outlines a general procedure for obtaining crystals of a coronavirus Mpro in complex with GC376 for structural studies.
Materials:
-
Purified, concentrated coronavirus Mpro
-
GC376
-
Crystallization buffer (e.g., 0.1 M Bis-Tris pH 6.5, 0.2 M NaCl, 5% v/v PEG 3350)
-
Crystallization plates (e.g., sitting-drop or hanging-drop)
-
Cryoprotectant (e.g., crystallization buffer supplemented with 25% glycerol)
Procedure:
-
Complex Formation:
-
Incubate the purified Mpro with a 2- to 5-fold molar excess of GC376 at 4°C for at least 2 hours, or overnight.
-
-
Crystallization:
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Mix the Mpro-GC376 complex solution with the crystallization buffer in a 1:1 ratio.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Monitor the plates for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Data Collection:
-
Once crystals of suitable size are obtained, carefully transfer them to a drop of cryoprotectant solution for a few seconds.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known Mpro structure as a search model.
-
Build and refine the model of the Mpro-GC376 complex.
-
Visualizations
Caption: Mechanism of Mpro inhibition by GC376 in the coronavirus replication cycle.
Caption: Experimental workflow for evaluating GC376 as a coronavirus Mpro inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of GC376 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies evaluating the efficacy of GC376 in mouse models of viral infections, with a specific focus on coronaviruses like SARS-CoV-2.
Introduction
GC376 is a potent broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for the replication of many viruses, including coronaviruses.[1][2][3][4] It is a prodrug of GC373 and has demonstrated significant antiviral activity in in vitro and in vivo models.[1][4] This document outlines detailed protocols for conducting preclinical efficacy and toxicity studies of GC376 in mice, based on established research.
Mechanism of Action
GC376 targets the viral Mpro, a key enzyme in the viral life cycle responsible for cleaving viral polyproteins into functional proteins required for viral replication and transcription.[1][2] By inhibiting Mpro, GC376 effectively halts the viral replication process.[1] Some studies also suggest a dual mechanism where GC376 may also inhibit host cathepsin L.[5]
Caption: Mechanism of action of GC376 in inhibiting viral replication.
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following protocols are based on studies using the K18-hACE2 transgenic mouse model for SARS-CoV-2 research.[6][7][8][9][10]
Animal Model
-
Model: K18-hACE2 transgenic mice are a suitable model as they express the human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2, making them susceptible to infection and development of clinical disease.[6]
-
Age and Sex: 7- to 8-week-old female mice are commonly used.[11]
-
Housing: Animals should be housed in appropriate biocontainment facilities (e.g., Animal Biosafety Level 3 for SARS-CoV-2) in compliance with institutional and national guidelines.[6]
Experimental Groups
A typical experimental design includes the following groups:[6][8][9]
| Group | Challenge | Treatment | Purpose |
| 1 | Mock (e.g., PBS) | Vehicle | Negative Control (assesses effects of vehicle and procedures) |
| 2 | Mock (e.g., PBS) | GC376 | Toxicity Control (assesses toxicity of GC376 in uninfected animals) |
| 3 | Virus | Vehicle | Infection Control (establishes baseline disease progression) |
| 4 | Virus | GC376 | Treatment Group (evaluates the efficacy of GC376) |
Note: It is recommended to include at least two different virus challenge doses (e.g., a high dose and a low dose) to assess the dose-dependent efficacy of the compound.[6][8][9]
Virus Challenge
-
Virus: SARS-CoV-2 (e.g., Isolate USA-WA1/2020).[8]
-
Challenge Doses:
-
Route of Administration: Intranasal (i.n.) inoculation is a common route for respiratory viruses.
GC376 Administration
-
Dosage: A typical dose is 40 mg/kg/day, often split into two doses of 20 mg/kg administered twice daily.[6][8][12]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.[6][8]
-
Timing: Treatment can be initiated as early as 3 hours post-infection and continued for a set duration, typically 7 days.[9]
Caption: A typical experimental workflow for in vivo GC376 studies in mice.
Monitoring and Endpoints
-
Clinical Observations: Monitor mice twice daily for clinical signs of disease, including lethargy, rough coat, and labored breathing. A scoring system can be implemented.
-
Body Weight: Record body weight daily as a measure of morbidity. A weight loss of ≥ 25% is often a humane endpoint.[8]
-
Survival: Monitor survival daily for the duration of the study (e.g., 12-14 days).[8]
-
Tissue Collection: Subsets of mice should be humanely euthanized at specific time points (e.g., 2 and 5 days post-infection) for tissue collection (lungs, brain, spleen, etc.) to assess viral load and pathology.[6][8]
Outcome Measures
-
Viral Load: Quantify viral titers in tissues (e.g., lungs and brain) using methods such as the TCID50 assay or qRT-PCR.[6][8]
-
Histopathology: Evaluate tissue sections (e.g., H&E stained) for pathological changes, such as inflammation, necrosis, and edema. A scoring system can be used to quantify the severity of lesions.[6]
-
Immunohistochemistry (IHC): Detect the presence of viral antigens (e.g., SARS-CoV-2 nucleoprotein) in tissue sections to assess viral distribution.[6]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Survival and Weight Change
| Group | Challenge Dose | Treatment | Survival Rate (%) | Mean Maximum Weight Loss (%) |
| 1 | Mock | Vehicle | 100 | 0 |
| 2 | Mock | GC376 | 100 | 0 |
| 3 | High | Vehicle | 0[6][7] | ~20-25 |
| 4 | High | GC376 | 20[6][7] | ~20 |
| 5 | Low | Vehicle | 60[9] | ~15 |
| 6 | Low | GC376 | 60[9] | ~10 |
Table 2: Viral Loads in Tissues (Log TCID50/gram of tissue)
| Group | Challenge Dose | Treatment | Lung Titer (Day 5) | Brain Titer (Day 5) |
| 3 | High | Vehicle | ~7-8 | ~8-9 |
| 4 | High | GC376 | ~6-7 | ~7-8 |
| 5 | Low | Vehicle | ~5-6 | ~7-8 |
| 6 | Low | GC376 | ~4-5 | ~2-3 (5-log reduction)[6][7] |
Pharmacokinetics
Understanding the pharmacokinetic properties of GC376 is essential for optimizing dosing regimens.
Table 3: Preliminary Pharmacokinetic Parameters of GC376 in BALB/c Mice (Intramuscular Administration) [13]
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.22 ± 0.07 |
| Cmax (ng/mL) | 12860 ± 3452 |
| AUC(0-t) (h*ng/mL) | 18765 ± 4321 |
| t1/2 (h) | 1.35 ± 0.28 |
Note: Pharmacokinetic parameters can vary depending on the mouse strain, route of administration, and formulation.
Toxicity
In the described K18-hACE2 mouse model studies, GC376 treatment was not found to be toxic at the administered doses.[6][7][8] No significant adverse effects were observed in the mock-infected, GC376-treated group.[6][9] However, it is crucial to perform thorough toxicity evaluations in any new experimental setup.
Conclusion
The protocols and data presented here provide a framework for the in vivo evaluation of GC376 in mouse models. The K18-hACE2 mouse model of SARS-CoV-2 infection has been instrumental in demonstrating that while GC376 may have a modest effect on overall survival, it can significantly reduce viral loads, particularly in the brain, and ameliorate tissue pathology.[6][7][8] These findings support the potential of GC376 as a lead candidate for the development of antiviral therapies. Future studies could explore dose optimization, alternative delivery routes, and combination therapies to enhance its efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of GC376 Sodium for Experiments
Welcome to the technical support center for GC376 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and why is its aqueous solubility a concern?
A1: GC376 is a dipeptide-based prodrug that acts as a potent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of various coronaviruses. It is a promising antiviral candidate. However, the sodium salt of GC376 has limited aqueous solubility, which can pose challenges for its use in both in vitro and in vivo experiments, particularly when high concentrations are required. At high concentrations in water, it can form a viscous solution that turns into a cloudy colloidal dispersion upon dilution[1].
Q2: How does GC376 work?
A2: GC376 is a prodrug of GC373. In an aqueous environment, the bisulfite adduct of GC376 readily converts to the active aldehyde form, GC373.[2][3] This active form then covalently binds to the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the 3CL protease, inhibiting its function and thereby preventing viral replication.[4][5] A secondary mechanism of action involving the inhibition of the host-cell protease, cathepsin L, has also been suggested.
Q3: What are the primary methods to improve the aqueous solubility of GC376?
A3: The most effective method to enhance the aqueous solubility of GC376 is to replace the sodium counterion. Studies have shown that substituting sodium with potassium (GC376-K) or choline (GC376-Cho) significantly increases molar solubility. Specifically, the choline salt has demonstrated an increase in molar solubility of over 90% compared to the sodium salt[1].
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The compound is "crashing out" of solution due to the change in solvent polarity. The final concentration of the compound exceeds its solubility limit in the aqueous medium. | - Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the GC376 stock solution. - Add the DMSO stock solution dropwise to the aqueous solution while vortexing or stirring vigorously to ensure rapid and uniform mixing. - Consider using a slightly higher percentage of DMSO in your final working solution, but be mindful of potential solvent toxicity in cellular assays. - For cell culture experiments, prepare fresh working solutions immediately before use to minimize the risk of time-dependent precipitation. |
| Cloudy or turbid solution when dissolving this compound in water | This compound has a tendency to form colloidal dispersions at certain concentrations. High concentrations (e.g., 440 mM) can form a clear, viscous solution, but dilution can lead to cloudiness before it becomes fully homogeneous at lower concentrations (e.g., 5 mM)[1]. | - If a cloudy solution is observed upon dilution, continue diluting to a lower concentration until the solution becomes clear. - Consider using the more soluble choline salt of GC376 (GC376-Cho), which has been shown to not form the same turbid solutions as the sodium salt at 50 mM in water[1]. |
| Precipitate observed in cell culture medium during incubation | The compound may be unstable in the culture medium over time due to interactions with media components, pH shifts, or temperature changes. | - Test the stability of your GC376 working solution in the specific cell culture medium you are using for the duration of your experiment. - Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. - Minimize temperature fluctuations. Pre-warm all solutions before mixing. - Consider using serum-free media if interactions with serum proteins are suspected to be causing precipitation. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for GC376 and its derivatives.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Forms a clear, viscous solution at ~440 mM. Becomes a cloudy colloidal dispersion upon dilution, and fully homogeneous at ~5 mM. | [1] |
| This compound | Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | |
| This compound | Dimethylformamide (DMF) | 10 mg/mL | |
| This compound | Dimethyl sulfoxide (DMSO) | 10 mg/mL | |
| GC376 Potassium (GC376-K) | Aqueous Media | ~30% increase in molar solubility compared to this compound. | [1] |
| GC376 Choline (GC376-Cho) | Aqueous Media | >90% increase in molar solubility compared to this compound. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound salt powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Subcutaneous Administration in Feline Models)
This protocol is based on formulations used in feline infectious peritonitis (FIP) studies.[6][7]
-
Materials:
-
This compound salt powder
-
100% Ethanol (anhydrous)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile, sealed vial
-
Sterile syringe and needles
-
-
Procedure:
-
Prepare a solvent mixture of 10% ethanol and 90% PEG-400 (v/v).
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the solvent mixture to the vial to achieve the desired final concentration (e.g., 53 mg/mL).[6]
-
Vortex or sonicate the mixture until the GC376 is completely dissolved or forms a uniform suspension.
-
The formulation should be prepared fresh before administration.
-
Visualizations
GC376 Prodrug Activation and Mechanism of Action
Caption: Mechanism of action of GC376 as a prodrug targeting the viral 3CL protease.
Experimental Workflow: Preparing GC376 for In Vitro Cellular Assays
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Troubleshooting Logic for GC376 Precipitation
Caption: A logical guide to troubleshooting precipitation issues with GC376.
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 5. GC376 - Wikipedia [en.wikipedia.org]
- 6. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
addressing GC376 sodium stability issues in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of GC376 sodium salt in solution. Proper handling is critical for ensuring the compound's efficacy and obtaining reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and how does it work?
A1: GC376 is a broad-spectrum antiviral compound that acts as a protease inhibitor.[1][2] Specifically, it is the sodium bisulfite adduct of an aldehyde, GC373. In solution, GC376 functions as a prodrug, converting to its active aldehyde form (GC373), which then forms a reversible covalent bond with a cysteine residue in the active site of viral 3C-like proteases (3CLpro).[1][3][4][5][6][7] This action blocks the protease from processing viral polyproteins, thereby inhibiting viral replication.[1][7]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[8] this compound is highly soluble in DMSO (up to 100 mg/mL).[8] It is crucial to use fresh DMSO that has not absorbed moisture, as water can reduce the compound's solubility.[8] The compound is also soluble in DMF (10 mg/mL) and PBS (pH 7.2, 10 mg/mL).[9]
Q3: My GC376 solution in aqueous buffer looks cloudy. What should I do?
A3: Cloudiness or the formation of a colloidal suspension in aqueous solutions is a known property of this compound salt.[10] This occurs because the molecule is amphipathic and can form micelles at certain concentrations. Typically, very high concentrations (e.g., ~440 mM) can form a clear, viscous solution, which may become cloudy upon initial dilution.[10] Further dilution to low micromolar concentrations (e.g., ~5 mM) should result in a clear solution again.[10] If your working solution is cloudy, try diluting it further with your assay buffer. For future experiments, consider preparing the aqueous solution immediately before use from a DMSO stock.
Q4: How should I store my GC376 solutions?
A4: Proper storage is critical to maintain the compound's integrity. Follow these guidelines:
-
Powder: The solid form is stable for at least four years when stored at -20°C.[9][11]
-
DMSO Stock Solutions: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, where they are stable for up to a year.[8] For shorter periods, storage at -20°C is acceptable for up to one month.[8][11]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: I am observing lower-than-expected potency or inconsistent results in my in vitro assays.
This is a common issue that can often be traced back to compound stability and handling.
-
Possible Cause 1: Solution Age and Storage. Aqueous solutions of GC376 are less stable than DMSO stocks and should be prepared fresh for each experiment. The conversion from the prodrug GC376 to the active GC373 is a chemical equilibrium that can be affected by buffer components and pH over time.
-
Solution: Always prepare working solutions in your final aqueous buffer immediately before adding them to your assay. Do not store GC376 in aqueous buffers for extended periods.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and introduction of moisture, which affects solubility.
-
Solution: Aliquot your high-concentration DMSO stock into single-use volumes upon initial preparation.[8] This ensures that you are using a fresh, uncompromised sample for each experiment.
-
-
Possible Cause 3: Incomplete Dissolution or Precipitation. If the compound is not fully dissolved in your stock or working solution, the actual concentration will be lower than calculated, leading to reduced potency.
-
Solution: Ensure the compound is completely dissolved when making your DMSO stock. When diluting into an aqueous buffer, add the DMSO stock to the buffer and mix immediately and thoroughly. Visually inspect for any precipitation. Refer to the workflow diagram below for best practices.
-
Problem 2: My solution has a yellow tint. Is it still usable?
A color change to off-white or yellow in the solid or solution can indicate degradation. While minor color variations may be present between batches, a noticeable change over time suggests instability.
-
Recommendation: It is best practice to use a fresh vial of the compound or prepare a new stock solution if you observe a significant color change. The use of degraded material can compromise your experimental results.
Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Solubility Data
| Solvent | Concentration | Reference |
|---|---|---|
| DMSO | 100 mg/mL (197.03 mM) | [8] |
| DMF | 10 mg/mL | [9] |
| PBS (pH 7.2) | 10 mg/mL |[9] |
Table 2: Storage Conditions & Stability
| Form | Storage Temperature | Stability Duration | Reference |
|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years | [9][11] |
| In Solvent (DMSO) | -80°C | 1 year | [8] |
| In Solvent (DMSO) | -20°C | 1 month |[8][11] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of powdered this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Weigh the desired amount of this compound (Formula Weight: 507.5 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For example, to make a 100 mM solution, add 19.7 µL of DMSO for every 1 mg of this compound.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage & Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store immediately at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw Stock: Retrieve a single-use aliquot of your DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Buffer: Ensure your aqueous assay buffer is at the desired experimental temperature (e.g., room temperature or 37°C).
-
Serial Dilution (Recommended): Perform serial dilutions. Add a small volume of the DMSO stock to a larger volume of your aqueous buffer. For example, to make a 100 µM solution from a 100 mM stock, you might first make an intermediate dilution in DMSO or directly add 1 µL of stock to 999 µL of buffer.
-
Mixing: Immediately after adding the DMSO stock to the buffer, vortex or pipette mix thoroughly to prevent precipitation and ensure homogeneity.
-
Immediate Use: Use the freshly prepared aqueous working solution in your experiment without delay. Do not store GC376 in aqueous media.
Visual Guides
Chemical Activation & Inhibition Pathway
Caption: Conversion of GC376 prodrug to its active aldehyde form and subsequent inhibition of the 3CL protease.
Troubleshooting Flowchart for GC376 Solutions
Caption: A decision tree to diagnose common issues with GC376 solution stability and experimental results.
Recommended Experimental Workflow
Caption: Best-practice workflow for handling this compound from solid compound to final assay application.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivochem.net [invivochem.net]
Technical Support Center: Optimizing GC376 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of GC376 while minimizing its off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GC376?
A1: GC376 is a dipeptide-based prodrug that acts as a potent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), found in many coronaviruses.[1][2][3] Upon entering the cell, GC376 is converted to its active aldehyde form, GC373. This active form then covalently and reversibly binds to the catalytic cysteine residue in the active site of Mpro.[4] This binding prevents the protease from cleaving viral polyproteins, a crucial step in the viral replication cycle, thereby halting the production of new viral particles.[1][2]
Q2: What are the known off-target effects of GC376?
A2: While GC376 is a potent Mpro inhibitor, some off-target effects have been reported. The most notable is the potential inhibition of host cell proteases, such as cathepsin L.[5][6] This off-target activity could contribute to both the antiviral effect and potential cytotoxicity. In animal studies involving cats, long-term administration of GC376 has been associated with retarded development of adult teeth.[6] Additionally, as with many small molecule inhibitors, there is a potential for off-target binding to other cellular proteins containing reactive cysteine residues.[5]
Q3: How can I determine the optimal concentration of GC376 for my experiments?
A3: The optimal concentration of GC376 depends on the specific cell line and virus being studied. It is crucial to determine both the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal cytotoxic concentration (CC50) for the host cells. The therapeutic index (TI), calculated as CC50/EC50, is a critical parameter for defining the experimental window where antiviral effects are maximized and cytotoxic effects are minimized. A high TI value is desirable.
Troubleshooting Guide
Issue 1: High cytotoxicity observed at effective antiviral concentrations.
-
Possible Cause: The EC50 of GC376 against the target virus may be too close to its CC50 in the specific cell line being used. Off-target effects, such as inhibition of host cell proteases like cathepsin L, could be contributing to the observed cytotoxicity.[5][6]
-
Troubleshooting Steps:
-
Re-evaluate CC50: Perform a dose-response cytotoxicity assay (e.g., MTS or MTT assay) with a wider range of GC376 concentrations to accurately determine the CC50 in your specific cell line.
-
Optimize Incubation Time: Shortening the incubation time of GC376 with the cells may reduce cytotoxicity while still achieving a significant antiviral effect.
-
Consider a Different Cell Line: The cytotoxic effects of GC376 can be cell-line dependent. If possible, test the antiviral efficacy in a different, less sensitive cell line.
-
Investigate Off-Target Effects: If you suspect off-target protease inhibition, you can use specific substrates or inhibitors for those proteases to assess their role in the observed cytotoxicity.
-
Issue 2: Inconsistent or lower-than-expected antiviral activity.
-
Possible Cause:
-
Cellular Efflux: Some cell lines may actively pump GC376 out of the cytoplasm, reducing its intracellular concentration and efficacy.[5]
-
Prodrug Conversion: Inefficient conversion of the prodrug GC376 to its active form, GC373, within the target cells.
-
Compound Stability: Degradation of GC376 in the cell culture medium over long incubation periods.
-
High Protein Binding: GC376 may bind to proteins in the cell culture serum, reducing its availability to enter the cells.
-
-
Troubleshooting Steps:
-
Use Efflux Pump Inhibitors: Co-administration of a broad-spectrum efflux pump inhibitor can help to determine if cellular efflux is a contributing factor.
-
Pre-incubation: Pre-incubating the cells with GC376 for a short period before viral infection might enhance its uptake and conversion.
-
Replenish Compound: For longer experiments, consider replenishing the cell culture medium with fresh GC376 at specific intervals.
-
Reduce Serum Concentration: If permissible for your cell line, reducing the serum concentration in the culture medium during treatment can decrease protein binding and increase the free concentration of GC376.
-
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of GC376 Against Various Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| SARS-CoV-2 | Vero E6 | 0.70 - 3.37 | >100 - >200 | >142 - >285 |
| SARS-CoV | Vero E6 | ~1.0 | >100 | >100 |
| MERS-CoV | Vero | ~1.0 | >100 | >100 |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.04 | >30 | >750 |
Note: EC50 and CC50 values can vary depending on the specific assay conditions and cell line used.
Table 2: Inhibitory Activity of GC376 Against Viral Main Proteases (Mpro)
| Virus Mpro | IC50 (µM) |
| SARS-CoV-2 Mpro | 0.89 |
| SARS-CoV Mpro | 4.35 |
| MERS-CoV Mpro | 1.56 |
| FIPV Mpro | 0.72 |
| Porcine Epidemic Diarrhea Virus (PEDV) Mpro | 1.11 |
Experimental Protocols
Cytotoxicity Assay (MTS Assay)
This protocol is for determining the CC50 of GC376 in a specific cell line.
Materials:
-
96-well cell culture plates
-
Target cell line
-
Complete cell culture medium
-
GC376 stock solution (in DMSO or other suitable solvent)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed the 96-well plates with your target cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of GC376 in complete cell culture medium. The final concentration of the solvent should be consistent across all wells and should not exceed a level that causes cytotoxicity on its own (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the GC376 dilutions to the respective wells. Include wells with medium and solvent only as controls.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control and plot the dose-response curve to determine the CC50 value.[7][8]
Plaque Reduction Assay
This protocol is for determining the EC50 of GC376 against a specific virus.
Materials:
-
6-well or 12-well cell culture plates
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
GC376 stock solution
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed the plates with host cells and grow them to a confluent monolayer.
-
Prepare serial dilutions of the virus stock in infection medium.
-
Prepare serial dilutions of GC376 in infection medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the different concentrations of GC376 to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each GC376 concentration compared to the untreated virus control.
-
Plot the dose-response curve to determine the EC50 value.[9][10][11]
FRET-Based Mpro Inhibition Assay
This protocol is for determining the IC50 of GC376 against the viral Mpro.
Materials:
-
Purified recombinant Mpro
-
FRET-based substrate for Mpro
-
GC376 stock solution
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of GC376 in the assay buffer.
-
In a 96-well black plate, add the purified Mpro to each well at a final concentration of approximately 0.5 µM.
-
Add the GC376 dilutions to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence signal (excitation and emission wavelengths will depend on the specific FRET pair used) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each concentration of GC376.
-
Determine the percentage of inhibition relative to the no-inhibitor control and plot the dose-response curve to calculate the IC50 value.[1][12]
Visualizations
Caption: On-target mechanism of GC376 action.
Caption: Troubleshooting workflow for GC376 experiments.
References
- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-Terminal Finger Stabilizes the S1 Pocket for the Reversible Feline Drug GC376 in the SARS-CoV-2 Mpro Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. absa.org [absa.org]
- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
managing potential cytotoxicity of GC376 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protease inhibitor GC376. The information provided is intended to help manage and mitigate potential cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of GC376 in cell culture?
A1: GC376 is generally considered to have low cytotoxicity and a high therapeutic index.[1][2] In many common cell lines, such as Vero E6, the 50% cytotoxic concentration (CC50) is typically reported to be greater than 100 µM or 200 µM.[3][4][5]
Q2: What are the potential causes of unexpected high cytotoxicity at concentrations lower than the reported CC50?
A2: Unexpectedly high cytotoxicity can arise from several factors, with the most common being related to the compound's poor aqueous solubility. At high concentrations, GC376 can form colloidal aggregates or precipitates in cell culture media.[3][6][7] These aggregates can lead to non-specific cellular stress and interfere with cell viability assays, resulting in artificially low CC50 values. Another potential, though less characterized, cause is off-target binding to cellular thiols, which could disrupt cellular redox homeostasis.[3]
Q3: How can I improve the solubility of GC376 in my experiments?
A3: Improving the solubility of GC376 is key to preventing aggregation-induced cytotoxicity. One effective strategy is to use a different salt form of the compound. For example, replacing the sodium (Na⁺) counter-ion with choline has been shown to significantly increase the aqueous solubility of GC376.[3][6][7] Additionally, careful preparation of stock solutions and their dilution into culture media is crucial.
Q4: Can GC376 interfere with cell viability assays?
A4: Yes, precipitates of GC376 can interfere with certain types of cell viability assays. For luminescence-based assays like CellTiter-Glo, precipitates can scatter light and lead to inaccurate readings. In colorimetric assays such as MTT, the compound itself might chemically reduce the assay reagent, leading to a false signal of cell viability.[8] This can sometimes manifest as a biphasic or U-shaped dose-response curve, where cell viability appears to increase at the highest concentrations.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments where you observe higher-than-expected cytotoxicity with GC376.
Issue: Observed CC50 is significantly lower than published values.
Potential Cause 1: Compound Precipitation
-
How to Diagnose:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope before and after adding the compound. Look for visible precipitates, crystals, or a cloudy appearance in the media, particularly at higher concentrations.
-
Light Scattering Measurement: If you have access to a plate reader with this capability, measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal in wells with higher concentrations of GC376 compared to vehicle controls is indicative of precipitation.
-
-
Solutions:
-
Improve Solubility during Preparation:
-
Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
-
When diluting the stock into your aqueous cell culture medium, add the stock solution dropwise to the medium while gently vortexing or swirling. Avoid adding the aqueous medium directly to the concentrated stock.
-
Pre-warm the cell culture medium to 37°C before adding the GC376 stock solution.
-
-
Sonication: Briefly sonicate the final diluted solution to help dissolve any small aggregates. Be cautious not to heat the sample excessively.
-
Use a More Soluble Salt Form: If available, consider using a choline salt of GC376, which has been reported to have improved solubility.[3][6][7]
-
Potential Cause 2: Off-Target Effects
-
How to Investigate:
-
GC376 is a reversible covalent inhibitor that forms a hemithioacetal with the cysteine protease target.[3] At high concentrations, it may interact with other cellular thiols, such as glutathione, potentially leading to redox imbalance and cellular stress.
-
To investigate this, you can measure markers of oxidative stress (e.g., reactive oxygen species) or quantify the levels of cellular thiols like glutathione in response to GC376 treatment.
-
-
Mitigation Strategies:
-
Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may help to alleviate cytotoxicity if it is mediated by oxidative stress. This would need to be validated experimentally for your specific cell system.
-
Potential Cause 3: Assay Interference
-
How to Diagnose:
-
If you observe a biphasic (U-shaped) dose-response curve, it is highly suggestive of assay interference.
-
To confirm, run a control experiment in a cell-free system. Prepare your serial dilutions of GC376 in culture medium in a plate without cells and add your viability assay reagent. A change in signal in the absence of cells indicates direct interference.
-
-
Solutions:
-
Switch to a Different Viability Assay: If interference is confirmed, consider using an alternative method that is less susceptible to the type of interference observed. For example, if a colorimetric assay is showing interference, a lysis-based endpoint assay that measures a different cellular parameter (like ATP levels with CellTiter-Glo, though still be mindful of light scatter) or a direct cell counting method could be used.
-
Data Interpretation: If a biphasic curve is observed, the inhibitory part of the curve should be used for CC50 determination, and the "hook" at high concentrations should be treated as an artifact.
-
Quantitative Data Summary
The following table summarizes the reported 50% cytotoxic concentration (CC50) values for GC376 in various cell lines.
| Cell Line | Assay | CC50 (µM) | Reference |
| Vero E6 | CellTiter-Glo | > 200 | [5] |
| Vero E6 | Not specified | > 200 | [3] |
| Vero | Not specified | > 100 | [4] |
| A549 | CellTiter-Glo | > 200 | [5] |
Experimental Protocols
Protocol 1: Preparation of GC376 Working Solutions to Minimize Precipitation
-
Prepare a Concentrated Stock Solution: Dissolve GC376 in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved. Store this stock solution at -20°C or as recommended by the supplier.
-
Pre-warm Culture Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilutions (if necessary): If preparing a wide range of concentrations, it may be helpful to make an intermediate dilution of the DMSO stock in culture medium.
-
Final Dilution: To prepare the final working concentrations, add the GC376 stock solution (or intermediate dilution) dropwise to the pre-warmed culture medium while gently swirling the tube. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Optional Sonication: For the highest concentrations, you may briefly sonicate the solution in a water bath sonicator for 1-2 minutes to aid dissolution. Avoid excessive heating.
-
Visual Inspection: Before adding to cells, visually inspect the final solutions for any signs of precipitation.
Protocol 2: Assessment of GC376 Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of GC376 in culture medium as described in Protocol 1. Remove the old medium from the cells and add the medium containing the different concentrations of GC376. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from wells containing medium but no cells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the GC376 concentration and fit a dose-response curve to determine the CC50 value.
-
Visualizations
Caption: Potential mechanisms of GC376-induced cytotoxicity at high concentrations.
Caption: Troubleshooting workflow for unexpected GC376 cytotoxicity.
Caption: Plausible off-target signaling pathway affected by high concentrations of GC376.
References
- 1. emulatebio.com [emulatebio.com]
- 2. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fidabio [fidabio.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
GC376 In Vivo Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of GC376.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or inconsistent efficacy of GC376 in my in vivo experiments, especially with oral administration?
A: Poor in vivo efficacy of GC376 is often linked to its limited bioavailability. Studies comparing oral administration of GC376 with another antiviral, GS441524, in animal models have shown that GC376 has poorer absorption, a faster rate of metabolism, and more rapid clearance.[1][2] Consequently, only high oral doses of GC376 were found to reduce mortality rates.[1][2] Subcutaneous injection is a more established route that can yield better systemic exposure.
Q2: What are the primary physicochemical factors limiting the bioavailability of GC376?
A: The main limiting factors are:
-
Poor Aqueous Solubility: GC376 has low solubility in aqueous media. At higher concentrations, it has a tendency to form colloids or self-aggregate, which can complicate formulation and lead to inconsistent experimental results.[3][4]
-
Low Permeability: As a polar molecule, GC376 is expected to permeate slowly across phospholipid bilayers to reach its intracellular targets.[5] This inherent property hinders its absorption, particularly after oral administration.
-
Limited CNS Penetration: If your research involves central nervous system targets, it is critical to note that GC376 exhibits very poor penetration into the brain. In feline studies, brain concentrations were only 3% of the levels found in plasma.[6]
Q3: How can I improve the solubility of GC376 for experimental use?
A: Several strategies can significantly improve the solubility of GC376:
-
Cation Replacement: A highly effective method is to replace the sodium (Na+) counter-ion of the GC376 bisulfite adduct with choline. The resulting compound, GC376-Cho, demonstrates greatly increased aqueous solubility while fully retaining its antiviral activity.[3][4]
-
Formulation with Solvents: For preclinical studies, GC376 can be formulated in specific solvent systems. A common formulation for subcutaneous injection in cats consists of 10% ethanol and 90% polyethylene glycol 400 (PEG 400).[6][7] For laboratory preparations, stock solutions are often made in DMSO.[8]
-
Micellar Solutions: The use of micellar solutions is a potential strategy to overcome solubility challenges and administer higher concentrations of GC376.[4]
Q4: Can the structure of GC376 be modified to improve its therapeutic properties?
A: Yes, structure-activity relationship (SAR) studies have led to the development of GC376 derivatives with improved potency. Modifications at the P2 and P3 positions of the dipeptide structure have resulted in compounds with enhanced interactions with the viral main protease (Mpro) and, consequently, lower IC50 values.[3][9] For example, introducing a cyclopropyl group at the P2 position or a meta-halophenyl group at the P3 position has shown promise.[3]
Q5: My in vitro results are potent, but they don't translate in vivo. Could efflux pumps be the issue?
A: This is a plausible hypothesis. Cellular efflux pumps can actively transport drugs out of the cell, reducing the intracellular concentration and limiting efficacy. Studies on GC376 derivatives have shown that co-administration with an efflux pump inhibitor (CP-100356) significantly improved the effective concentration (EC50) in cell-based assays.[3] This suggests that cellular efflux may be a barrier to in vivo efficacy.
Q6: Is combination therapy with other antivirals a viable strategy for GC376?
A: Yes, combination therapy can be beneficial. The co-administration of GC376 with Remdesivir, an RNA-dependent RNA polymerase (RdRp) inhibitor, has been shown to produce an additive antiviral effect.[10] This approach targets multiple stages of the viral life cycle and may help to suppress the emergence of drug-resistant viral strains.[10]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution / Troubleshooting Step |
| Precipitation or cloudiness in prepared GC376 solution. | Poor aqueous solubility; compound has exceeded its solubility limit. | 1. Verify the solvent system and concentration. 2. Consider using the more soluble choline salt (GC376-Cho).[4] 3. Prepare fresh solutions and use immediately. For some formulations, warming may be required. |
| Low and variable drug exposure after oral gavage. | Poor absorption, rapid metabolism, and first-pass effect.[1][2] | 1. Switch to subcutaneous (SC) administration, which has demonstrated better bioavailability in animal models.[6] 2. If oral administration is necessary, consider advanced formulations like lipid-based or nanoparticle delivery systems.[5][11][12] |
| Inconsistent results between experimental batches. | Colloid formation at higher concentrations.[3][4] Purity issues with the supplied compound. | 1. Measure the critical micellar concentration if working with high concentrations. 2. Ensure consistent formulation procedures. 3. Independently verify the purity and identity of the GC376 batch. |
| Lack of efficacy in a neurological disease model. | Poor blood-brain barrier penetration.[6] | 1. Acknowledge that systemic administration is unlikely to achieve therapeutic concentrations in the CNS. 2. Consider alternative administration routes, such as intrathecal injection, if the model allows. 3. Explore derivatives specifically designed to enhance CNS penetration. |
Quantitative Data Summary
Table 1: Comparative Oral Pharmacokinetics of GS441524 vs. GC376 in Felines (Data adapted from studies on feline infectious peritonitis)
| Parameter | GS441524 (Oral) | GC376 (Oral) | Conclusion |
| Absorption | Better | Poorer | Oral GS441524 is more readily absorbed.[1][2] |
| Metabolism | Slower Rate | Faster Rate | GC376 is metabolized more quickly.[1][2] |
| Clearance | Slower | Faster | GC376 is cleared from the system more rapidly.[1][2] |
| Efficacy | Effective at a range of doses | Effective only at high doses | Higher oral doses of GC376 are required for efficacy.[1][2] |
Table 2: In Vitro Potency of GC376 and Modified Derivatives against SARS-CoV-2 Mpro (IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration)
| Compound | Modification | IC50 (µM) | EC50 in Vero E6 Cells (µM) | Reference |
| GC376 (Parent) | N/A | ~0.07 - 0.16 | ~0.57 - 3.37 | [3][5][10] |
| Derivative 1 | P2: Cyclopropyl | 0.07 | 0.57 | [3] |
| Derivative 2 | P3: meta-halophenyl | 0.08 | 0.7 | [3] |
| Derivative 1 + Efflux Inhibitor | P2: Cyclopropyl | N/A | 0.19 | [3] |
| Derivative 2 + Efflux Inhibitor | P3: meta-halophenyl | N/A | 0.18 | [3] |
Key Experimental Protocols
Protocol 1: Formulation for Subcutaneous (SC) Administration in Feline Models
This protocol is based on the methodology used in clinical trials for feline infectious peritonitis (FIP).
Materials:
-
GC376 powder
-
Ethanol (200 proof, USP grade)
-
Polyethylene glycol 400 (PEG 400, USP grade)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a vehicle solution consisting of 10% ethanol and 90% polyethylene glycol 400 (v/v).
-
In a sterile vial, slowly add the GC376 powder to the required volume of the vehicle to achieve the target concentration (e.g., 53 mg/mL).[6]
-
Mix thoroughly using a vortex or magnetic stirrer until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Once dissolved, sterile-filter the final solution using a 0.22 µm syringe filter into a final sterile vial.
-
Store the formulation as recommended by the manufacturer, typically protected from light. The dosage used in feline studies was 15 mg/kg, administered subcutaneously every 12 hours.[6]
Protocol 2: Assessment of Compound Solubility via Cation Exchange
This protocol describes a method to compare the solubility of standard GC376 (sodium salt) with its choline salt derivative.
Materials:
-
GC376-Na (standard)
-
GC376-Cho (choline salt)
-
Deionized water or phosphate-buffered saline (PBS)
-
Balance, vortex mixer, and centrifuge
-
Spectrophotometer or HPLC for quantification
Procedure:
-
To separate vials, add a pre-weighed excess amount of GC376-Na and GC376-Cho (e.g., 10 mg).
-
Add a fixed volume of the aqueous solvent (e.g., 1 mL of deionized water) to each vial.
-
Agitate the vials vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant from each sample.
-
Quantify the concentration of the dissolved GC376 in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).
-
The resulting concentration represents the equilibrium solubility of each salt form under the tested conditions. Studies have shown the choline salt to be significantly more soluble.[4]
Visual Diagrams
Caption: Workflow of GC376 bioavailability challenges and strategic solutions.
Caption: Mechanism of action showing GC376 prodrug conversion and Mpro inhibition.
Caption: Logic diagram illustrating the cation exchange strategy to boost solubility.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 10. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endolysosome-targeted nanoparticle delivery of antiviral therapy for coronavirus infections | Life Science Alliance [life-science-alliance.org]
- 12. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
Technical Support Center: Refining Purification Protocols for GC376 Sodium
Welcome to the technical support center for the purification of GC376 sodium. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this antiviral compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound.
Q1: After the final purification step, my this compound has low purity (<95%) as determined by HPLC. What are the potential causes and solutions?
A1: Low purity is a common issue that can stem from several sources throughout the synthesis and purification workflow.
Potential Causes:
-
Incomplete reaction: The initial synthesis of the GC376 precursor (GC373) or the subsequent bisulfite addition may not have gone to completion, leaving starting materials in your crude product.
-
Side reactions: The formation of diastereomers or other by-products can occur. NMR studies have confirmed that GC376 can exist as a mixture of stereoisomers in aqueous media[1].
-
Degradation: GC376 is a prodrug that can revert to its active aldehyde form (GC373) under certain physiological conditions[1][2]. Purification conditions (e.g., inappropriate pH, high temperature) might be causing premature conversion or degradation.
-
Inefficient chromatography: The chosen stationary and mobile phases may not be optimal for separating GC376 from closely related impurities.
-
Contamination from equipment or solvents: Impurities can be introduced from glassware, solvents, or other reagents. Always use high-purity, HPLC-grade solvents[3].
Troubleshooting Solutions:
-
Optimize Reaction Conditions: Ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or HPLC. Adjust stoichiometry, reaction time, or temperature as needed.
-
Chromatography Optimization:
-
Method: Reversed-phase HPLC is a common method for purity assessment and purification of polar compounds like this compound[4][5].
-
Column: Use a high-resolution C18 column.
-
Mobile Phase: Experiment with different solvent gradients (e.g., acetonitrile/water or methanol/water) and pH modifiers (e.g., formic acid or ammonium acetate) to improve the separation of impurities.
-
-
Recrystallization: Attempt to recrystallize the final product. The choice of solvent is critical and may require experimentation with solvent/anti-solvent systems.
-
Characterization: Use analytical techniques like NMR and Mass Spectrometry to identify the persistent impurities[4][5]. Knowing the identity of the impurity will provide clues about its origin and how to remove it.
Q2: I am experiencing a significant loss of yield during the purification process. Where might I be losing my product and how can I improve recovery?
A2: Low yield can be attributed to product loss at various stages. A systematic approach is needed to identify the source of the loss.
Potential Causes & Solutions:
-
Aqueous Workup: this compound is water-soluble. During extractions, it may remain in the aqueous layer. Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with an appropriate organic solvent to recover any partitioned product.
-
Chromatography: The compound may be irreversibly binding to the silica gel (if using normal phase) or retained on the column in reversed-phase chromatography.
-
Ensure the column is properly conditioned and equilibrated.
-
Check that the elution solvent is strong enough to completely elute the compound. A final, strong solvent wash of the column can help recover any retained product.
-
-
Transfer Losses: Physical loss of product during transfers between flasks, filters, and vials can be significant, especially with small-scale purifications. Ensure all equipment is rinsed with the appropriate solvent to recover residual material.
-
Precipitation/Crystallization: The product may not be fully precipitating from the solution.
-
Ensure the solution is sufficiently concentrated before adding an anti-solvent.
-
Cool the solution for an adequate amount of time to maximize crystal formation.
-
Check the filtrate (the liquid remaining after filtration) for dissolved product.
-
Q3: My purified this compound appears unstable and degrades over time, even in storage. How can I improve its stability?
A3: GC376 is a bisulfite adduct, which can be reversible[2][6]. Its stability is sensitive to storage and handling conditions.
Potential Causes & Solutions:
-
pH: The stability of the bisulfite adduct is pH-dependent. Avoid strongly acidic or basic conditions during workup and storage. Buffering your solutions may be necessary.
-
Temperature: Store the purified, solid this compound at low temperatures (e.g., -20°C) as recommended by suppliers[7]. Avoid repeated freeze-thaw cycles of solutions[7].
-
Moisture: GC376 is hygroscopic. Store the solid powder under a dry, inert atmosphere (e.g., argon or nitrogen) and use a desiccator.
-
Solvent Choice: For stock solutions, use fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility[7]. Prepare solutions fresh for optimal results.
Quantitative Data Summary
The following table summarizes key analytical parameters and inhibitory concentrations for GC376, which are critical benchmarks for assessing the quality and activity of the purified product.
| Parameter | Value | Virus / Protease | Reference |
| IC₅₀ | 0.15 µM | TGEV (virus) | [8] |
| IC₅₀ | 0.2 µM | FIPV (virus) | [8] |
| IC₅₀ | 1.5 µM | SARS-CoV-2 Mpro | [9] |
| EC₅₀ | 0.70 µM | SARS-CoV-2 (in Vero cells) | [10] |
| Kᵢ | 2.1 nM | FIPV Mpro | [11] |
| Kᵢ | 40 nM | SARS-CoV-2 Mpro | [11] |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of drug required to inhibit a biological process (e.g., enzyme activity) by 50%.
-
EC₅₀ (Half-maximal effective concentration): Represents the concentration of a drug that gives a half-maximal response (e.g., reduction in viral replication) in a cell-based assay.
-
Kᵢ (Inhibition constant): Represents the affinity of the inhibitor for the enzyme. A lower Kᵢ indicates higher affinity.
Experimental Protocols
Protocol 1: General Purity Assessment by Reversed-Phase HPLC
This protocol provides a general method for analyzing the purity of a synthesized batch of this compound.
-
Preparation of Standard and Sample:
-
Prepare a 1 mg/mL stock solution of your purified this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare a similar stock solution of a certified reference standard if available.
-
Create a dilution series for linearity checks.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 257 nm[12].
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the blank (mobile phase), followed by the standard and then the sample.
-
Determine the retention time of the main peak corresponding to GC376.
-
Calculate the purity by dividing the peak area of GC376 by the total area of all peaks in the chromatogram.
-
Visual Diagrams and Workflows
General Purification Workflow for this compound
The following diagram illustrates a typical workflow for the synthesis and purification of this compound from its precursors.
Caption: A flowchart of the key stages in this compound synthesis and purification.
Troubleshooting Logic for Low Purity Results
This decision-tree diagram helps researchers diagnose the cause of low purity in their final product.
Caption: A decision tree to diagnose and resolve low purity issues with GC376.
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Quality assessment and characterization of unregulated antiviral drugs for feline infectious peritonitis: implications for treatment, safety, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 12. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GC376 and Nirmatrelvir: Two Potent 3CL Protease Inhibitors
A Detailed Examination of Two Key Antiviral Compounds for Researchers, Scientists, and Drug Development Professionals.
In the ongoing battle against coronaviruses, the 3C-like protease (3CLpro), also known as the main protease (Mpro), has emerged as a prime target for antiviral therapeutics. This enzyme plays a crucial role in the viral replication cycle by cleaving polyproteins into functional viral proteins.[1][2] Two prominent inhibitors of this protease, GC376 and nirmatrelvir (the active component of Paxlovid), have demonstrated significant antiviral activity. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data, detailed methodologies, and visual representations to aid in research and development efforts.
Mechanism of Action: Targeting a Key Viral Enzyme
Both GC376 and nirmatrelvir are peptidomimetic inhibitors that target the catalytic cysteine residue (Cys145) within the active site of the 3CL protease.[3][4] By binding to this critical residue, they block the protease's ability to cleave viral polyproteins, thereby halting viral replication.[5][6] GC376 is a prodrug of GC373, which contains a reactive aldehyde that forms a covalent bond with the catalytic cysteine.[4] Similarly, nirmatrelvir possesses a nitrile warhead that covalently binds to the same cysteine residue.[3]
Nirmatrelvir is co-administered with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[7] Ritonavir does not have significant antiviral activity against SARS-CoV-2 itself but plays a crucial role in boosting the plasma concentration of nirmatrelvir by inhibiting its metabolism.[7]
Caption: Chemical Structures of GC376 and Nirmatrelvir.
Comparative In Vitro Efficacy
Both GC376 and nirmatrelvir have demonstrated potent in vitro activity against a range of coronaviruses. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Activity against SARS-CoV-2 3CL Protease (Mpro)
| Compound | Assay Type | IC50 / Ki / Kd | Reference |
| GC376 | FRET Assay | IC50: 0.89 µM | |
| FRET Assay | IC50: 0.14 nM | ||
| MST | Kd: 0.17 ± 0.04 µM | ||
| FRET Assay | Ki: 40 nM | ||
| Nirmatrelvir | FRET Assay | Ki: 3.11 nM | |
| FRET Assay | IC50: 47 nM | ||
| FRET Assay | IC50: 14 nM |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; FRET: Förster Resonance Energy Transfer; MST: Microscale Thermophoresis.
Table 2: Antiviral Activity against SARS-CoV-2 in Cell Culture
| Compound | Cell Line | EC50 | Reference |
| GC376 | Vero E6 | 0.69 µM (48h) | |
| Vero E6 | 0.81 µM (72h) | ||
| Vero | 3.37 µM | ||
| Vero E6 | 9.54 ± 2.03 μM | ||
| Nirmatrelvir | Vero E6 | 1.28 µM (48h) | |
| Vero E6 | 1.75 µM (72h) | ||
| Calu-3 | 0.45 µM | ||
| A549-ACE2 | 32.6 - 280 nM |
EC50: Half-maximal effective concentration.
Table 3: Activity Against Other Coronaviruses
| Compound | Virus | Assay/Cell Line | IC50 / EC50 / Ki | Reference |
| GC376 | FIPV | FRET Assay | Ki: 20 nM | |
| FIPV | CRFK Cells | EC50: Not specified | ||
| MERS-CoV | FRET Assay | IC50: 1.56 µM | ||
| SARS-CoV | FRET Assay | Ki: 20 nM | ||
| Nirmatrelvir | HCoV-OC43 | Huh7 Cells | EC50: 0.09 µM | |
| HCoV-229E | Huh7 Cells | EC50: 0.29 µM | ||
| MERS-CoV | Enzymatic Assay | IC50: 10 - 100 nM | ||
| FIPV | CRFK Cells | EC50: Not specified |
FIPV: Feline Infectious Peritonitis Virus; MERS-CoV: Middle East Respiratory Syndrome Coronavirus; SARS-CoV: Severe Acute Respiratory Syndrome Coronavirus; HCoV: Human Coronavirus.
Pharmacokinetic Profiles
A key differentiator between GC376 and nirmatrelvir for human use is their pharmacokinetic properties.
| Feature | GC376 | Nirmatrelvir (with Ritonavir) | Reference |
| Administration | Investigational, often administered parenterally in animal studies | Oral | |
| Bioavailability | Low oral bioavailability | Enhanced by ritonavir to achieve therapeutic concentrations | |
| Metabolism | Prodrug converted to active form GC373 | Metabolized by CYP3A4; inhibited by ritonavir | |
| Elimination | Not well-characterized in humans | Primarily renal elimination when co-administered with ritonavir |
Experimental Protocols
FRET-Based 3CL Protease Inhibition Assay
This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorogenic substrate.
Methodology:
-
Reagents and Materials: Recombinant 3CL protease, FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), test compounds (GC376 or nirmatrelvir), and a fluorescence microplate reader. 2[8]. Procedure: a. The 3CL protease enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C). [9][10] b. The FRET peptide substrate is added to initiate the enzymatic reaction. c. The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair). [8] d. The rate of substrate cleavage is determined from the increase in fluorescence.
-
Data Analysis: The percent inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
[8]dot
References
- 1. Frontiers | A Novel In-Cell ELISA Assay Allows Rapid and Automated Quantification of SARS-CoV-2 to Analyze Neutralizing Antibodies and Antiviral Compounds [frontiersin.org]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. embopress.org [embopress.org]
- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GC376 versus Remdesivir Efficacy Against SARS-CoV-2 Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two antiviral compounds, GC376 and remdesivir, against various SARS-CoV-2 variants. The information presented is collated from publicly available research to assist in ongoing research and development efforts.
Mechanism of Action
The antiviral activity of GC376 and remdesivir stems from their distinct mechanisms targeting crucial viral replication processes.
GC376 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro)[1][2]. Mpro plays an essential role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins required for viral replication and transcription[1][2]. By binding to the active site of Mpro, GC376 blocks this cleavage process, thereby inhibiting viral replication.
Remdesivir , on the other hand, is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp)[3]. As a prodrug, remdesivir is metabolized within the host cell to its active triphosphate form, which then acts as a substrate for the RdRp. Incorporation of the remdesivir triphosphate into the growing viral RNA chain leads to delayed chain termination, effectively halting viral RNA synthesis[3].
Data Presentation: In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) values for GC376 and remdesivir against various SARS-CoV-2 variants as reported in different in vitro studies. It is important to note that direct comparison of absolute EC50 values across different studies should be done with caution due to variations in experimental conditions, such as the cell lines used, viral strains, and assay methodologies.
Table 1: In Vitro Efficacy of GC376 against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 (Original) | Vero | 0.70 | [1] |
| Delta (B.1.617.2) | Calu-3 | Not explicitly stated, but showed potent activity | [4] |
Table 2: In Vitro Efficacy of Remdesivir against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 (Original) | Vero E6 | 0.58 | [1] |
| Alpha (B.1.1.7) | Not Specified | Not Specified | |
| Beta (B.1.351) | Not Specified | Not Specified | |
| Gamma (P.1) | Not Specified | Not Specified | |
| Delta (B.1.617.2) | Not Specified | Not Specified | |
| Omicron (B.1.1.529) | Not Specified | Similar to early strain | [5] |
Note: Specific EC50 values for remdesivir against Alpha, Beta, Gamma, and Delta variants were not consistently found in a single comparative study within the search results. However, one study indicated that the susceptibility of the Omicron variant to remdesivir was similar to that of the original strain[5].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral efficacy.
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for quantifying the titer of infectious virus and assessing the neutralizing activity of antiviral compounds[6][7].
a. Cell Seeding:
-
Seed a 24-well plate with a suitable host cell line (e.g., Vero E6) at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C with 5% CO2.
b. Compound Preparation and Virus Incubation:
-
Prepare serial dilutions of the test compound (GC376 or remdesivir) in a virus diluent (e.g., DMEM with 2% FBS).
-
Mix a known titer of SARS-CoV-2 with each dilution of the compound.
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to neutralize the virus.
c. Infection and Overlay:
-
Remove the growth medium from the confluent cell monolayer and wash with PBS.
-
Inoculate the cells with the virus-compound mixture.
-
Adsorb for 1 hour at 37°C, gently rocking the plate every 15 minutes.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
d. Incubation and Plaque Visualization:
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Fix the cells with a solution like 10% formalin.
-
Stain the cells with a crystal violet solution to visualize the plaques (areas of dead or destroyed cells).
e. Data Analysis:
-
Count the number of plaques in each well.
-
The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Assay
This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication[8][9][10].
a. RNA Extraction:
-
Collect supernatant from infected cell cultures treated with different concentrations of the antiviral compound.
-
Extract viral RNA from the supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.
b. RT-qPCR Reaction Setup:
-
Prepare a master mix containing a one-step RT-qPCR reagent, primers, and a probe specific to a conserved region of the SARS-CoV-2 genome (e.g., the N gene or RdRp gene).
-
Add the extracted RNA to the master mix.
c. Thermocycling and Data Acquisition:
-
Perform the RT-qPCR on a real-time PCR instrument with the following general steps:
-
Reverse transcription to convert viral RNA to cDNA.
-
Initial denaturation.
-
Multiple cycles of denaturation, annealing, and extension to amplify the cDNA.
-
-
Fluorescence is measured at the end of each extension step.
d. Data Analysis:
-
A standard curve is generated using known concentrations of a viral RNA standard.
-
The cycle threshold (Ct) values of the samples are used to determine the viral RNA copy number based on the standard curve.
-
The EC50 value is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated control.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of the antiviral compounds on the host cells, ensuring that the observed antiviral effect is not due to cell death[11][12][13].
a. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
b. Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (the same concentrations used in the antiviral assays).
-
Incubate for the same duration as the antiviral assay (e.g., 48 or 72 hours).
c. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
d. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
e. Data Analysis:
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
-
The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of action for GC376 and remdesivir against SARS-CoV-2.
Experimental Workflows
Caption: Standard experimental workflows for antiviral efficacy and cytotoxicity testing.
References
- 1. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icgeb.org [icgeb.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bb3r.de [bb3r.de]
- 13. texaschildrens.org [texaschildrens.org]
Validation of GC376's Mechanism of Action: A Structural Biology Comparison
This guide provides a detailed comparison of the mechanism of action of the antiviral compound GC376 with other notable SARS-CoV-2 main protease (Mpro) inhibitors, validated through structural biology. The content is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction to GC376 and Mpro Inhibition
The COVID-19 pandemic spurred intensive research into antiviral therapeutics. A key target for these drugs is the SARS-CoV-2 main protease (Mpro), an enzyme crucial for cleaving viral polyproteins into functional units, a process essential for viral replication.[1][2] GC376 is a broad-spectrum dipeptidyl Mpro inhibitor that has shown efficacy against numerous coronaviruses, including the one responsible for feline infectious peritonitis (FIP).[3] Its potential as a treatment for COVID-19 has been extensively studied, with structural biology playing a pivotal role in elucidating its mechanism of action.
This guide compares GC376 with two other prominent Mpro inhibitors: Nirmatrelvir (the active component of Paxlovid) and Ensitrelvir. Understanding the structural basis of their interactions with Mpro is fundamental for the development of next-generation antiviral drugs.
Mechanism of Action of GC376
Structural studies, primarily X-ray crystallography, have revealed in atomic detail how GC376 inhibits the SARS-CoV-2 Mpro.
Covalent Inhibition: The co-crystal structure of GC376 in complex with SARS-CoV-2 Mpro shows that the inhibitor forms a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.[3][4] This covalent linkage forms a hemithioacetal, effectively and irreversibly blocking the proteolytic activity of Mpro.[3]
Binding Pocket Interactions: GC376 fits snugly into the substrate-binding pocket of Mpro.[3][4] Its binding is further stabilized by a network of hydrogen bonds with key amino acid residues, including Histidine 41 (H41), Histidine 163, and Glutamic acid 166, as well as with the main chains of Phenylalanine 140, Glycine 143, and Cysteine 145.[3] Additionally, hydrophobic interactions with conserved residues in the binding pocket contribute to its stable binding.[1]
Comparison with Alternative Mpro Inhibitors
Nirmatrelvir (Paxlovid)
Nirmatrelvir, the active component of Paxlovid, is an orally bioavailable protease inhibitor.[5][6] Like GC376, it acts as a covalent inhibitor.[5] Structural analyses have shown that Nirmatrelvir also binds directly to the catalytic Cys145 residue in the Mpro active site, thereby blocking its function.[5] Its mechanism involves inhibiting the cleavage of the viral polyprotein, which is necessary for viral replication.[7][8] Nirmatrelvir has demonstrated potent antiviral activity against various SARS-CoV-2 variants.[7]
Ensitrelvir
In contrast to GC376 and Nirmatrelvir, Ensitrelvir is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 Mpro.[9][10][11][12] X-ray crystallography has revealed that Ensitrelvir occupies the substrate-binding pocket of Mpro, specifically interacting with the S1, S2, and S1' subsites.[9][10][11][12] Its inhibitory effect relies on a stable network of hydrogen bonds within the active site, rather than forming a covalent bond.[10] Despite this different mode of inhibition, Ensitrelvir has also been shown to be effective against multiple SARS-CoV-2 variants.[9][10]
Quantitative Data Comparison
The following table summarizes key quantitative data for GC376 and its alternatives, derived from various experimental studies.
| Parameter | GC376 | Nirmatrelvir (PF-07321332) | Ensitrelvir (S-217622) |
| Mechanism of Action | Covalent | Covalent | Non-covalent |
| Target Residue | Cysteine 145 | Cysteine 145 | Active Site Pocket |
| IC50 (SARS-CoV-2 Mpro) | 0.89 µM[3] | 0.022 µM[13] | 0.013 µM[13] |
| Binding Affinity (KD or Ki) | KD = 1.6 µM[3], Ki = 40 nM[14][15] | Ki = 3.1 nM[16], Ki = 6 nM[13] | Ki = 9 nM[13] |
| PDB Code (Mpro Complex) | 6WTT[17], 7C6S[2] | 7SI9 | 8HBK[10] |
| Structural Resolution | 1.69 Å[3] | 2.1 Å[18] | 1.8 Å[9][10][11][12] |
Experimental Protocols
The validation of the mechanism of action for these inhibitors relies on several key experimental techniques.
X-ray Crystallography
This is the primary technique used to determine the three-dimensional structure of the Mpro-inhibitor complexes at atomic resolution.
-
Protein Expression and Purification: The SARS-CoV-2 Mpro is typically expressed in E. coli and purified using chromatography techniques.
-
Crystallization: The purified Mpro is co-crystallized with the inhibitor. This involves mixing the protein and the inhibitor and setting up crystallization trials under various conditions (e.g., different pH, precipitants, and temperatures) to obtain high-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-inhibitor complex is built into this map and refined to best fit the experimental data, resulting in a detailed 3D structure.[19][20][21][22]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (KD), stoichiometry, and thermodynamics of the interaction between the inhibitor and the enzyme.[23][24][25]
-
Sample Preparation: The purified Mpro is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a syringe.
-
Titration: The inhibitor is injected in small aliquots into the sample cell containing the Mpro.
-
Heat Measurement: The heat released or absorbed during the binding reaction is measured with high sensitivity.
-
Data Analysis: The heat change after each injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a model to determine the binding affinity (KD) and other thermodynamic parameters.[26][27]
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays are commonly used to measure the enzymatic activity of Mpro and to determine the IC50 values of inhibitors.[3][4]
-
Assay Principle: A substrate is designed with a fluorophore and a quencher at its ends. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure: The assay is performed by mixing the Mpro enzyme, the FRET substrate, and varying concentrations of the inhibitor.
-
Data Measurement: The fluorescence intensity is measured over time. The rate of increase in fluorescence is proportional to the enzyme's activity.
-
IC50 Determination: The enzyme activity at different inhibitor concentrations is plotted to determine the concentration at which the inhibitor reduces the enzyme's activity by 50% (the IC50 value).
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is another powerful technique for determining the high-resolution structures of biological macromolecules, including enzyme-inhibitor complexes.[28][29]
-
Sample Preparation: A small amount of the purified Mpro-inhibitor complex is applied to a grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Acquisition: The frozen grid is imaged in a transmission electron microscope, capturing thousands of images of the individual protein complexes in different orientations.[28]
-
Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to reconstruct a high-resolution 3D map of the complex.[29]
-
Model Building: An atomic model of the complex is then built into the 3D map.
Visualizations
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. primo.pugetsound.edu [primo.pugetsound.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. biocompare.com [biocompare.com]
- 24. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 25. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Measurement of enzymatic activity using isothermal titration calorimetry (ITC) [bio-protocol.org]
- 28. benchchem.com [benchchem.com]
- 29. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
A Comparative Guide to the In Vitro Potency of GC376, Boceprevir, and Other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the viral protease inhibitors GC376 and boceprevir, alongside other relevant inhibitors. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
I. Comparative In Vitro Potency Data
The following table summarizes the in vitro inhibitory activity of GC376, boceprevir, and other selected protease inhibitors against various viral proteases, primarily the main protease (Mpro or 3CLpro) of coronaviruses. The data is presented as half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which are standard measures of a drug's potency in enzymatic and cell-based assays, respectively.
| Inhibitor | Target Virus/Protease | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | Reference |
| GC376 | SARS-CoV-2 Mpro | Enzymatic (FRET) | - | 0.15 | - | [1][2] |
| SARS-CoV-2 | Antiviral | Vero | - | 0.70 | [1][2] | |
| SARS-CoV-2 | Antiviral | Calu-3 | - | <3 | [3][4] | |
| SARS-CoV-2 Delta Variant | Antiviral | Calu-3 | - | Potent | [3] | |
| MERS-CoV | Antiviral | - | - | ~1 | [5][6] | |
| HCoV-NL63 | Antiviral | - | - | 0.7013 | [3] | |
| HCoV-229E | Antiviral | A549 | - | <3 | [3][4] | |
| HCoV-OC43 | Antiviral | A549 | - | <3 | [3][4] | |
| Boceprevir | SARS-CoV-2 Mpro | Enzymatic (FRET) | - | 8.0 | - | [1][2] |
| SARS-CoV-2 | Antiviral | Vero | - | 15.57 | [1] | |
| SARS-CoV-2 | Antiviral | Calu-3 | - | >20 | [3][4] | |
| HCoV-NL63 | Antiviral | - | - | 36.31 | [3] | |
| HCoV-229E | Antiviral | A549 | - | >20 | [3][4] | |
| HCoV-OC43 | Antiviral | A549 | - | >20 | [3][4] | |
| Calpain Inhibitor II | SARS-CoV-2 Mpro | Enzymatic | - | - | - | [7] |
| SARS-CoV-2 | Antiviral | Caco-2 | - | 6.37 ± 0.73 | [7] | |
| Calpain Inhibitor XII | SARS-CoV-2 Mpro | Enzymatic | - | - | - | [7] |
| SARS-CoV-2 | Antiviral | Caco-2 | - | 4.21 ± 1.45 | [7] | |
| Telaprevir | SARS-CoV-2 Mpro | Enzymatic | - | 19.0 ± 9.8 | - | [8] |
| Narlaprevir | SARS-CoV-2 | Antiviral | Vero E6 | - | ~40 | [9] |
| Simeprevir | SARS-CoV-2 | Antiviral | Vero E6 | - | 15 | [9] |
Key Findings from the Data:
-
GC376 demonstrates significantly higher in vitro potency against a broad range of coronaviruses compared to boceprevir. [3][10] In cell culture models, the EC50 values for GC376 are consistently in the low micromolar or even sub-micromolar range, while boceprevir's EC50 values are often an order of magnitude higher.[3][4]
-
Boceprevir, an FDA-approved hepatitis C virus (HCV) protease inhibitor, shows only moderate to weak activity against SARS-CoV-2 in vitro.[7][8][9]
-
Other protease inhibitors, such as calpain inhibitors II and XII, have also shown antiviral activity against SARS-CoV-2.[7]
II. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potencies. Below are protocols for common assays used to determine the in vitro potency of protease inhibitors.
A. Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for Mpro Inhibition
This assay is widely used to measure the enzymatic activity of the main protease (Mpro) and the inhibitory effects of compounds. It relies on a fluorogenic substrate containing a specific cleavage sequence for Mpro, flanked by a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., GC376)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Mpro in cold Assay Buffer to the desired final concentration (e.g., 20 nM).
-
Prepare a working solution of the FRET substrate in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Assembly:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of the diluted test compound, positive control, or DMSO (for no-inhibitor control) to the appropriate wells.
-
To initiate the reaction, add 40 µL of the Mpro working solution to all wells except the "no enzyme" control wells. Add 40 µL of Assay Buffer to these wells instead.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (slope of the linear phase of fluorescence increase over time).
-
Normalize the velocities to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
B. Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a host cell line.
Materials:
-
Susceptible host cell line (e.g., Vero E6, Calu-3, A549)
-
Live virus stock (e.g., SARS-CoV-2)
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)
-
Test compounds
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus, or high-content imaging for viral antigens)
Procedure:
-
Cell Seeding:
-
Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
qRT-PCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Quantify the amount of viral RNA using quantitative reverse transcription PCR.
-
Plaque Assay: Collect the cell supernatant, perform serial dilutions, and use it to infect a fresh monolayer of cells. After an incubation period, stain the cells to visualize and count the plaques (zones of cell death), which represent individual infectious virus particles.
-
High-Content Imaging: Fix and permeabilize the cells in the plate. Stain for a viral antigen (e.g., nucleocapsid protein) using a specific antibody and a fluorescent secondary antibody. Image the plates using a high-content imager and quantify the percentage of infected cells.
-
-
Data Analysis:
-
Determine the extent of viral replication inhibition for each compound concentration relative to the untreated virus control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using non-linear regression.
-
-
Cytotoxicity Assay:
-
In parallel, perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration of the compound that is toxic to the cells (CC50). This is important to ensure that the observed antiviral effect is not due to cell death.
-
III. Visualizations
The following diagrams illustrate the mechanism of action of these protease inhibitors and a typical experimental workflow.
Caption: Mechanism of action of Mpro inhibitors.
Caption: Workflow for a FRET-based Mpro inhibition assay.
References
- 1. ecdc.europa.eu [ecdc.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction | bioRxiv [biorxiv.org]
- 7. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
For Immediate Release
[City, State] – [Date] – As the scientific community continues to combat the global threat of coronaviruses, the emergence of antiviral resistance poses a significant challenge to the efficacy of current therapeutic strategies. This guide provides a comprehensive comparison of the investigational antiviral agent GC376 with other key coronavirus antivirals, focusing on its performance against resistant viral strains. Citing extensive experimental data, this document serves as a vital resource for researchers, scientists, and drug development professionals.
GC376, a potent inhibitor of the coronavirus main protease (Mpro or 3CLpro), has demonstrated a promising profile in overcoming resistance mechanisms that affect other antivirals, notably the clinically used nirmatrelvir. This guide delves into the quantitative data from cross-resistance studies, details the experimental methodologies employed, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Cross-Resistance Data
The central question in the development of new antivirals is their resilience to viral evolution. Studies have shown that while nirmatrelvir can select for resistance mutations in the SARS-CoV-2 3CL protease, many of these mutations do not confer cross-resistance to GC376. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Antiviral Activity of GC376 and Nirmatrelvir against Wild-Type and Nirmatrelvir-Resistant SARS-CoV-2 Replicons
| nsp5 Variant | Antiviral | EC50 (µM) ± SD | Fold Change in EC50 (from WT) |
| WA1 Strain | |||
| WT | Nirmatrelvir | 0.02 ± 0.00 | - |
| GC376 | 0.04 ± 0.01 | - | |
| E166V | Nirmatrelvir | 2.62 ± 0.53 | 131 |
| GC376 | 0.04 ± 0.01 | 1.0 | |
| L50F/E166V | Nirmatrelvir | 2.30 ± 0.38 | 115 |
| GC376 | 0.04 ± 0.01 | 1.0 | |
| T21I/E166V | Nirmatrelvir | 5.00 ± 0.82 | 250 |
| GC376 | 0.04 ± 0.01 | 1.0 | |
| L50F/E166A/L167F | Nirmatrelvir | 0.34 ± 0.06 | 17 |
| GC376 | 0.14 ± 0.02 | 3.4 | |
| Omicron BA.1 Strain | |||
| WT | Nirmatrelvir | 0.04 ± 0.01 | - |
| GC376 | 0.06 ± 0.01 | - | |
| E166V | Nirmatrelvir | 1.62 ± 0.29 | 41 |
| GC376 | 0.06 ± 0.01 | 1.0 | |
| L50F/E166V | Nirmatrelvir | 1.94 ± 0.31 | 49 |
| GC376 | 0.06 ± 0.01 | 1.0 | |
| T21I/E166V | Nirmatrelvir | 2.50 ± 0.41 | 63 |
| GC376 | 0.06 ± 0.01 | 1.0 | |
| L50F/E166A/L167F | Nirmatrelvir | 0.52 ± 0.09 | 13 |
| GC376 | 0.18 ± 0.03 | 3.0 |
Data compiled from a study on SARS-CoV-2 replicons.[1]
Table 2: Enzymatic Inhibition of Wild-Type and Mutant SARS-CoV-2 3CLpro by GC376 and Nirmatrelvir
| nsp5 Variant | Antiviral | IC50 (µM) ± SD | Fold Change in IC50 (from WT) |
| WA1 Strain | |||
| WT | Nirmatrelvir | 0.010 ± 0.002 | - |
| GC376 | 0.022 ± 0.004 | - | |
| E166V | Nirmatrelvir | 0.090 ± 0.015 | 9.0 |
| GC376 | 0.025 ± 0.005 | 1.1 | |
| Omicron BA.1 Strain | |||
| WT | Nirmatrelvir | 0.008 ± 0.001 | - |
| GC376 | 0.018 ± 0.003 | - | |
| E166V | Nirmatrelvir | 0.136 ± 0.023 | 17.0 |
| GC376 | 0.020 ± 0.004 | 1.1 |
Data from an in vitro enzymatic assay using a fluorescently labeled peptide substrate.[1]
These data clearly indicate that mutations conferring high-level resistance to nirmatrelvir, such as E166V, have minimal to no impact on the inhibitory activity of GC376. This suggests that GC376 binds to the 3CL protease in a manner that is less susceptible to the conformational changes induced by these specific resistance mutations.
Experimental Protocols
The data presented above were generated using rigorous experimental methodologies. Understanding these protocols is crucial for the interpretation of the results and for designing future studies.
In Vitro Resistance Selection
The process of selecting for antiviral resistance in a laboratory setting typically involves the serial passaging of a virus in the presence of a drug. This method mimics the evolutionary pressure that a virus would face in a treated patient.
A common protocol involves the following steps:
-
Virus Inoculation: A specific strain of coronavirus is used to infect a suitable cell culture line (e.g., Vero E6 cells).
-
Drug Exposure: The infected cells are then treated with the antiviral drug at a starting concentration, often around the EC50 value.
-
Incubation and Observation: The cultures are incubated to allow for viral replication and the observation of cytopathic effects (CPE).
-
Virus Harvesting: The supernatant containing the progeny virus is harvested.
-
Serial Passaging: A portion of the harvested virus is used to infect fresh cell cultures, and the concentration of the antiviral drug is often gradually increased in subsequent passages.
-
Monitoring for Resistance: At various passages, the viral population is assessed for changes in susceptibility to the antiviral drug using assays to determine the EC50 value.
-
Genotypic Analysis: Once a significant increase in the EC50 value is observed, the viral genome is sequenced to identify mutations that may be responsible for the resistant phenotype.
FRET-Based 3CLpro Inhibition Assay
To determine the direct inhibitory activity of compounds on the 3CL protease, a Förster Resonance Energy Transfer (FRET)-based enzymatic assay is commonly employed. This high-throughput screening method provides a quantitative measure of enzyme activity.
The general steps for this assay are:
-
Reagents and Buffers: A reaction buffer is prepared containing purified recombinant 3CL protease and a specific FRET-based peptide substrate. This substrate is designed with a fluorophore and a quencher molecule at opposite ends.
-
Enzyme-Inhibitor Pre-incubation: The 3CL protease is pre-incubated with varying concentrations of the inhibitor (e.g., GC376 or nirmatrelvir) to allow for binding.
-
Initiation of Reaction: The FRET substrate is added to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
Signal Detection: If the 3CL protease is active, it will cleave the peptide substrate, separating the fluorophore from the quencher. This results in an increase in fluorescence emission, which is measured over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the reaction rates against the inhibitor concentrations.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of 3CL protease inhibition and a typical experimental workflow for resistance studies.
Caption: Mechanism of 3CL protease inhibition and the emergence of resistance.
Caption: A typical workflow for selecting and identifying antiviral resistance in vitro.
Conclusion
The data and experimental evidence presented in this guide underscore the potential of GC376 as a robust antiviral candidate with a favorable cross-resistance profile. Its ability to maintain potent activity against coronavirus strains that have developed resistance to other 3CL protease inhibitors like nirmatrelvir is a significant advantage. This resilience to viral evolution highlights the importance of continued research and development of diverse antiviral agents to effectively manage current and future coronavirus outbreaks. The detailed methodologies and visual aids provided herein are intended to facilitate a deeper understanding of the complex interplay between antiviral drugs and viral resistance mechanisms, thereby empowering the scientific community in the ongoing fight against infectious diseases.
References
Unveiling the Therapeutic Potential of GC376 Sodium: A Preclinical Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the preclinical performance of GC376 sodium, a potent 3C-like protease inhibitor, against alternative antiviral compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the therapeutic window of this compound in various preclinical models of coronavirus infections, including those for Feline Infectious Peritonitis (FIP) and COVID-19.
Executive Summary
GC376 is a preclinical, broad-spectrum antiviral agent that targets the main protease (Mpro or 3CLpro) of several coronaviruses, an essential enzyme for viral replication.[1][2] Preclinical studies in feline and murine models have demonstrated its therapeutic efficacy. This guide presents a detailed examination of its in vitro and in vivo performance, juxtaposed with GS-441524, a widely studied nucleoside analog that inhibits viral RNA-dependent RNA polymerase. The data presented herein, including antiviral potency, cytotoxicity, and pharmacokinetic profiles, aims to provide a clear perspective on the therapeutic utility of this compound.
In Vitro Efficacy and Cytotoxicity
A critical aspect of defining the therapeutic window of an antiviral candidate is its in vitro activity against the target virus and its concurrent cytotoxicity in host cells. The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) of GC376 and GS-441524 against various coronaviruses.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of GC376
| Virus | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 0.643 ± 0.085 | - | > 250 | [3] |
| SARS-CoV-2 | Vero E6 | 0.881 ± 0.109 | - | > 250 | [3] |
| SARS-CoV-2 | Vero E6 | 2.19 - 3.37 | 0.03 - 0.16 | > 100 | [4] |
| SARS-CoV-2 | Vero | 0.70 | 0.15 | > 200 | [5] |
| SARS-CoV-2 | Vero E6 | 2.1 | 0.160 | - | |
| Feline Coronavirus (FIPV) | CRFK | 0.4 - 2 | - | - |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of GS-441524
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 5.188 ± 2.476 | > 250 | [3] |
| SARS-CoV-2 | Vero E6 | 5.047 ± 2.116 | > 250 | [3] |
| SARS-CoV-2 | Vero E6 | 1.86 | > 100 | [6] |
| SARS-CoV | HAE | 0.18 ± 0.14 | - | [7] |
| FIPV | CRFK | 0.78 | > 100 | [7] |
| PEDV | Vero | 2.6 | 104.4 | [8] |
Preclinical In Vivo Efficacy
The therapeutic potential of GC376 has been evaluated in established animal models for both FIP and COVID-19, demonstrating significant clinical improvement and reduction in viral replication.
Feline Infectious Peritonitis (FIP) Model
In studies involving cats with naturally occurring FIP, treatment with GC376 has led to a rapid reversal of clinical signs.[9][10]
-
Dosage and Administration: Subcutaneous administration of GC376 at a dose of 15 mg/kg every 12 hours for up to 12 weeks.[10]
-
Clinical Outcomes: Nineteen out of 20 cats showed significant clinical remission and regression of lesions within two weeks of starting treatment.[10] However, relapse was observed in 13 of these cats, with some developing neurological disease, suggesting poor penetration of the blood-brain barrier.[10]
SARS-CoV-2 Mouse Models
K18-hACE2 transgenic mice, which express the human ACE2 receptor, are a widely used model for SARS-CoV-2 infection.
-
Dosage and Administration: In a study using a mouse-adapted SARS-CoV-2 strain, intramuscular or a combination of intranasal and intramuscular administration of GC376 was evaluated.[3]
-
Viral Load Reduction: While less effective than GS-441524 in vivo, GC376 did demonstrate an ability to inhibit viral replication.[3]
-
Combination Therapy: Notably, the combination of low-dose GC376 and GS-441524 effectively protected mice from SARS-CoV-2 infection, suggesting a synergistic effect.[3][11]
Pharmacokinetic Profiles
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for determining its therapeutic window and dosing regimen.
Table 3: Pharmacokinetic Parameters of GC376 and GS-441524 in Preclinical Models
| Compound | Species | Route | Tmax (h) | Cmax (µM) | AUC (h*ng/mL) | Reference(s) |
| GC376 | Mouse | i.m. | 0.22 ± 0.07 | - | - | [3] |
| GS-441524 | Mouse | i.m. | 0.80 ± 0.24 | - | - | [3] |
| GC376 | Cat | s.c. | - | - | - | [9] |
| GS-441524 | Cat | s.c. | - | - | - | [12] |
Pharmacokinetic studies in mice revealed that GS-441524 has better in vivo utilization efficiency compared to GC376, which may explain its superior standalone efficacy in this model.[3]
Experimental Protocols
In Vitro Antiviral Activity Assay (CPE Reduction)
This protocol outlines a general method for determining the in vitro antiviral efficacy of a compound using a cytopathic effect (CPE) reduction assay.[13]
-
Cell Preparation: Seed a 96-well plate with a suitable cell line (e.g., Vero E6 for SARS-CoV-2, CRFK for FIPV) to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., GC376, GS-441524) in cell culture medium.
-
Infection: Pre-treat the cell monolayer with the diluted compounds for 1 hour. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells (typically 2-4 days).
-
Quantification of CPE: Stain the cells with a viability dye (e.g., neutral red or crystal violet). The absorbance is read on a plate reader to quantify cell viability.
-
Data Analysis: Calculate the EC50 (the concentration of the compound that inhibits CPE by 50%) and CC50 (the concentration that reduces cell viability by 50%) using regression analysis.
K18-hACE2 Mouse Model of SARS-CoV-2 Infection
This protocol describes a common in vivo model for evaluating antiviral efficacy against SARS-CoV-2.[5][14][15][16]
-
Animal Model: Use K18-hACE2 transgenic mice (6-8 weeks old).
-
Infection: Anesthetize the mice and intranasally inoculate with a specific plaque-forming unit (PFU) of a mouse-adapted SARS-CoV-2 strain.
-
Treatment: Administer the test compound (e.g., GC376) via the desired route (e.g., intramuscular, subcutaneous, or intranasal) at specified doses and time points post-infection. A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss and mortality, for a predetermined period (e.g., 14-21 days).
-
Viral Load and Pathology: At selected time points, euthanize a subset of mice and collect tissues (e.g., lungs, brain) for viral load quantification (by RT-qPCR or plaque assay) and histopathological analysis.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of GC376 and a typical experimental workflow for its preclinical evaluation.
Caption: Coronavirus replication cycle and points of inhibition by GC376 and GS-441524.
Caption: General workflow for the preclinical evaluation of an antiviral compound like GC376.
Conclusion and Future Directions
This compound demonstrates significant promise as a broad-spectrum anticoronaviral agent. Its potent in vitro activity against key coronaviruses and demonstrated efficacy in preclinical models of FIP and COVID-19 establish a clear therapeutic window. While its standalone in vivo efficacy in murine models appears lower than that of GS-441524, the potential for synergistic effects in combination therapy is a compelling area for future investigation. Further studies are warranted to optimize dosing strategies, explore alternative delivery routes to improve bioavailability and CNS penetration, and fully elucidate its safety profile in longer-term studies. The data compiled in this guide provides a solid foundation for the continued development of this compound as a potential therapeutic for coronavirus-induced diseases.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sockfip.org [sockfip.org]
- 8. researchgate.net [researchgate.net]
- 9. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. everycat.org [everycat.org]
- 11. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 12. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus - EveryCat Health Foundation - VIN [vin.com]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 14. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. biorxiv.org [biorxiv.org]
A comprehensive analysis of experimental data confirms the broad-spectrum inhibitory activity of the antiviral compound GC376 against the main protease (Mpro) of a wide range of coronaviruses. This guide provides a comparative summary of its efficacy, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action.
GC376, a dipeptide-based protease inhibitor, has demonstrated significant promise as a broad-spectrum antiviral agent. Its primary target is the viral main protease (Mpro or 3CLpro), an enzyme essential for the cleavage of viral polyproteins and subsequent viral replication.[1][2][3] The highly conserved nature of the Mpro active site across different coronaviruses makes it an attractive target for antiviral drugs.[1]
Comparative Inhibitory Activity of GC376
The inhibitory potency of GC376 has been quantified against the Mpro enzymes of numerous coronaviruses, including those responsible for significant human and animal diseases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to measure the efficacy of an inhibitor. A lower value for these metrics indicates higher potency.
Data from multiple independent studies, summarized in the table below, highlight the potent and broad-spectrum activity of GC376.
| Coronavirus Target | Mpro Enzyme | IC50 (µM) | Ki (nM) | Reference |
| SARS-CoV-2 | SARS-CoV-2 Mpro | 0.89 | 40 | [2][3] |
| SARS-CoV | SARS-CoV Mpro | 4.35 | 20 | [2][3] |
| MERS-CoV | MERS-CoV Mpro | 1.56 | - | [2] |
| Feline Infectious Peritonitis Virus (FIPV) | FIPV Mpro | 0.72 | 2.1 | [2][3] |
| Porcine Epidemic Diarrhea Virus (PEDV) | PEDV Mpro | 1.11 | - | [2] |
| Transmissible Gastroenteritis Virus (TGEV) | TGEV Mpro | 0.82 | - | [2] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions.
The data clearly demonstrates that GC376 is a potent inhibitor of Mpro from various alpha- and betacoronaviruses, with Ki values in the low nanomolar range for SARS-CoV, SARS-CoV-2, and FIPV Mpro.[3]
Mechanism of Action: Covalent Inhibition
GC376 is a prodrug that is converted to its active aldehyde form, GC373, within the cell.[3] GC373 acts as a covalent inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the Mpro enzyme.[2][4][5] This covalent modification blocks the substrate-binding pocket and directly inhibits the proteolytic activity of the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.[2][6]
Experimental Protocols
The inhibitory activity of GC376 against coronavirus Mpro enzymes is typically determined using in vitro enzymatic assays. A commonly employed method is the Fluorescence Resonance Energy Transfer (FRET) assay.
FRET-Based Mpro Inhibition Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. When the Mpro enzyme cleaves the peptide substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Workflow:
-
Reagent Preparation: Recombinant Mpro enzyme, a fluorogenic FRET substrate, and the inhibitor (GC376) at various concentrations are prepared in a suitable buffer.
-
Reaction Initiation: The Mpro enzyme is pre-incubated with different concentrations of GC376. The reaction is then initiated by adding the FRET substrate.
-
Signal Detection: The fluorescence intensity is monitored over time using a plate reader.
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. These values are then plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The collective evidence from numerous studies unequivocally confirms the potent and broad-spectrum inhibitory activity of GC376 against the main proteases of a diverse range of coronaviruses. Its well-characterized mechanism of action, involving the covalent modification of the catalytic cysteine in the Mpro active site, provides a solid foundation for its therapeutic potential. The standardized in vitro assays, such as the FRET-based method, offer a reliable platform for the continued evaluation and development of GC376 and other Mpro inhibitors in the ongoing effort to combat current and future coronavirus threats.
References
- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of GC376 Sodium
A comprehensive guide for the safe and compliant disposal of the antiviral compound GC376 sodium, ensuring the protection of personnel and the environment.
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from initial experimentation to the final disposal of chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of this compound, a potent protease inhibitor. Following these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1] The SDS contains detailed information regarding the specific hazards, handling, and emergency procedures for this compound.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat or gown
All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many antiviral compounds and protease inhibitors, requires a multi-step process to ensure that the chemical is rendered non-hazardous and disposed of in accordance with local, regional, and national regulations.[4][5]
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and flasks.
-
Contaminated PPE (gloves, etc.).
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[1]
-
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[1] These specialized services will ensure the waste is transported and disposed of in compliance with all relevant regulations, often through high-temperature incineration.[6] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [7][8]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly published and are typically determined by local regulations, the following table summarizes key chemical properties relevant to its handling and potential environmental impact.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₀N₃NaO₈S | [9] |
| Molar Mass | 507.53 g/mol | [9] |
| Appearance | Solid | |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2) (10 mg/ml) | [10] |
| Mechanism of Action | Inhibitor of 3C-like proteases (3CLpro) | [11] |
| Known Incompatibilities | Information not specified in available resources. Avoid mixing with strong oxidizing agents, strong acids, and strong bases unless compatibility has been verified. |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management. Specific experimental protocols for the deactivation of this compound are not publicly available. Researchers must consult their institution's EHS department for guidance on any chemical treatment or neutralization procedures prior to disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. ubpbio.com [ubpbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mesoscale.com [mesoscale.com]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. needle.tube [needle.tube]
- 7. fishersci.com [fishersci.com]
- 8. A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC376 - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling GC376 Sodium
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS
This document provides essential, step-by-step guidance for the safe handling, operational use, and disposal of GC376 sodium in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and the integrity of your research. GC376 is a broad-spectrum antiviral medication and a protease inhibitor that blocks 3CLpro.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear the following personal protective equipment. This is based on general laboratory safety protocols for handling chemical compounds.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Nitrile Gloves | Must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Ensure a snug fit to protect against splashes.[3] |
| Face Protection | Face Shield | Recommended when there is a risk of splashing, such as during the preparation of solutions.[3] |
| Body Protection | Laboratory Coat | Should be worn fully buttoned to protect skin and personal clothing from contamination.[3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps.
Workflow for Handling this compound
Step-by-Step Handling Procedures
-
Receiving and Storage : Upon receipt, visually inspect the container for any damage. Store the container in a dry, well-ventilated area at 4°C, preferably under nitrogen.[4] For solutions in DMSO, storage at -80°C for up to 6 months or -20°C for 1 month is recommended.[4]
-
Preparation of Stock Solutions : All handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[3]
-
Experimental Use : When using this compound in experiments, ensure that all procedures are carried out in a designated and properly ventilated area. Avoid the formation of dust and aerosols.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste materials, including unused this compound, contaminated gloves, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method : Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
-
Spill Cleanup : In case of a spill, evacuate the area and prevent others from entering. If you are trained and it is safe to do so, use an appropriate absorbent material to contain the spill. Place the cleanup materials in a sealed container for disposal as hazardous waste.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 507.53 g/mol | [2][4] |
| CAS Number | 1416992-39-6 | [2][4] |
| Storage Temperature (Solid) | 4°C (under nitrogen) | [4] |
| Storage Temperature (in DMSO) | -80°C (6 months), -20°C (1 month) | [4] |
| Solubility in DMSO | 100 mg/mL | [5] |
| IC50 (TGEV 3CLpro) | 0.15 µM | [6] |
| IC50 (FIPV 3CLpro) | 0.2 µM | [6] |
| IC50 (PTV 3Cpro) | 0.15 µM | [6] |
Mechanism of Action
GC376 is a prodrug of GC373 and acts as a protease inhibitor. It specifically targets the 3C-like protease (3CLpro) of various viruses, including coronaviruses. By inhibiting this enzyme, GC376 prevents the cleavage of viral polyproteins, which is an essential step in the viral replication cycle.[2]
Mechanism of Action of this compound
References
- 1. This compound | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
